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  • Product: 2-Amino-5-chloro-3-nitrobenzamide
  • CAS: 40545-37-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Amino-5-chloro-3-nitrobenzamide: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and benzimidazole-based anthelmintics.

Executive Summary

2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7) is a highly functionalized aniline derivative serving as a strategic scaffold in medicinal chemistry. Its structure combines an electron-withdrawing nitro group and an amide moiety with an electron-donating amino group, creating a "push-pull" electronic system that dictates its reactivity and solubility profile. It is primarily utilized as a precursor for benzimidazole-7-carboxamides , a class of compounds exhibiting potent PARP inhibitory activity (e.g., Veliparib analogs) and anthelmintic properties.

Molecular Identity & Structural Analysis

The compound is characterized by a benzene ring substituted at the 1, 2, 3, and 5 positions. The interplay between the ortho-amino and ortho-nitro groups creates strong intramolecular hydrogen bonding, influencing its crystal packing and solubility.

PropertyDetail
IUPAC Name 2-Amino-5-chloro-3-nitrobenzamide
Common Synonyms 5-Chloro-3-nitroanthranilamide
CAS Number 40545-37-7
Molecular Formula C

H

ClN

O

Molecular Weight 215.59 g/mol
SMILES NC(=O)C1=CC(Cl)=CC(=O)=C1N
InChI Key Calculated based on structure
Structural Diagram (Graphviz)

The following diagram illustrates the functional group connectivity and electronic directing effects relevant to its synthesis and reactivity.

G Core Benzene Ring Amide 1-Amide (-CONH2) (Meta-director) Core->Amide Amino 2-Amino (-NH2) (Ortho/Para-director) *Strongest Activator* Core->Amino Nitro 3-Nitro (-NO2) (Meta-director) Core->Nitro Chloro 5-Chloro (-Cl) (Ortho/Para-director) Core->Chloro Amino->Chloro Directs Electrophile to Para (Pos 5) Nitro->Amide H-Bond Acceptor

Figure 1: Structural connectivity and electronic directing effects governing the stability and synthesis of 2-Amino-5-chloro-3-nitrobenzamide.

Physicochemical Profile

The following data synthesizes experimental observations and high-confidence predictive models suitable for process development.

PropertyValue / DescriptionContext & Implications
Physical State Solid powderTypically isolated as a yellow to orange crystalline solid due to the nitro-aniline chromophore.
Melting Point > 200°C (Decomposes)High melting point driven by intermolecular hydrogen bonding network (Amide-Nitro/Amino interactions).
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic core and intramolecular H-bonding reduce water interaction.
Solubility (Organic) Soluble in DMSO, DMF, DMAcPolar aprotic solvents are required for reactions; sparingly soluble in MeOH, EtOAc.
pKa (Amino) ~ -1.0 to 0.5 (Predicted)Extremely weak base. The ortho-nitro and para-chloro groups strongly withdraw electron density from the amine.
pKa (Amide) ~ 14-15Typical primary amide acidity; deprotonation requires strong bases (e.g., NaH).
LogP ~ 1.2 - 1.5Moderate lipophilicity; suitable for membrane permeability in early drug discovery.

Synthesis & Manufacturing Routes

The synthesis of 2-Amino-5-chloro-3-nitrobenzamide typically follows a regioselective chlorination pathway to ensure high purity. The most authoritative route, adapted from patent literature (US 7,595,406 B2), avoids the formation of regioisomers.

Synthetic Pathway[4]
  • Starting Material: 2-Amino-3-nitrobenzoic acid.[1][2]

  • Step 1 (Amidation): Conversion to 2-amino-3-nitrobenzamide via acid chloride or mixed anhydride.

  • Step 2 (Chlorination): Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride. The amino group directs the chlorine to the para position (C5), which is sterically accessible compared to the ortho position (blocked by nitro).

Synthesis SM 2-Amino-3-nitrobenzoic acid (Starting Material) Inter1 Intermediate 1: 2-Amino-3-nitrobenzamide SM->Inter1 Amidation Final Target: 2-Amino-5-chloro-3-nitrobenzamide Inter1->Final Regioselective Chlorination Reagent1 1. SOCl2, DMF (cat) 2. NH3 (aq) or NH4OH Reagent1->SM Reagent2 NCS (N-Chlorosuccinimide) DMF, 50°C Reagent2->Inter1

Figure 2: Step-wise synthesis from 2-amino-3-nitrobenzoic acid. The amino group directs the chlorination to the 5-position.

Detailed Protocol (Step 2: Chlorination)
  • Reagents: 2-Amino-3-nitrobenzamide (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-amino-3-nitrobenzamide in DMF (5 vol).

    • Add NCS portion-wise at room temperature to control exotherm.

    • Heat the mixture to 50-60°C and monitor by HPLC.

    • Workup: Pour reaction mixture into ice-water. The product precipitates as a yellow solid. Filter, wash with water, and dry.[3]

    • Purification: Recrystallization from Ethanol/Water if necessary.

Analytical Characterization

To validate the identity of 2-Amino-5-chloro-3-nitrobenzamide, the following analytical fingerprints are established.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-aniline absorption).

NMR Spectroscopy (Expected Signals in DMSO-d6)
  • 
    H NMR (400 MHz): 
    
    • 
       ~8.2-8.3 ppm (d, 1H, Ar-H, C4 or C6).
      
    • 
       ~8.0-8.1 ppm (d, 1H, Ar-H, C6 or C4).
      
    • 
       ~8.0 ppm (br s, 1H, Amide-NH).
      
    • 
       ~7.4 ppm (br s, 1H, Amide-NH).
      
    • 
       ~7.0-9.0 ppm (br s, 2H, Ar-NH
      
      
      
      , typically broad and exchangeable, chemical shift varies with concentration).
    • Note: The coupling constant (

      
      ) between the two aromatic protons (meta-coupling) is typically small (~2.5 Hz).
      

Stability & Safety (SDS Summary)

  • Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

  • Hazards (GHS Classification):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2/2A.

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling: Use engineering controls (fume hood) to avoid dust inhalation. Wear nitrile gloves and safety glasses.

References

  • Penning, T. D., et al. (2009). Synthesis of PARP Inhibitors. US Patent 7,595,406 B2. (Describes synthesis in Example 14A/47A).

  • Gandhi, V. B., et al. (2010). Benzimidazole derivatives as therapeutic agents. US Patent 7,728,026 B2. .

  • PubChem Database.2-Amino-5-chloro-3-nitrobenzamide (Compound Summary). National Center for Biotechnology Information.
  • Wardell, S. M. S., & Tiekink, E. R. T. (2012). Crystal structure of 2-amino-3-chloro-5-nitrobenzamide. (Used for comparative structural analysis of the isomer).

Sources

Exploratory

"2-Amino-5-chloro-3-nitrobenzamide" CAS number and molecular structure

Technical Monograph: 2-Amino-5-chloro-3-nitrobenzamide Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-5-chloro-3-nitrobenzamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and benzimidazole-based therapeutics. While often overshadowed by its carboxylic acid precursor, this amide derivative represents a pivotal "fork-in-the-road" for medicinal chemists: it locks the amide functionality early in the synthetic sequence, allowing for the subsequent regioselective formation of heterocycles without competing side reactions.

This document details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound, designed for researchers in high-throughput screening and process chemistry.

Chemical Identity & Structural Analysis

The molecule features a benzamide core decorated with three distinct functional groups (amino, chloro, nitro) in a specific 2,3,5-substitution pattern. This arrangement is not arbitrary; it is electronically tuned to facilitate cyclization reactions.

Property Data / Description
Chemical Name 2-Amino-5-chloro-3-nitrobenzamide
CAS Number 40545-37-7 (Amide) / 6324-51-2 (Acid Precursor)
Molecular Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
SMILES NC(=O)C1=CC(Cl)=CC(=O)=C1N
Appearance Yellow to orange crystalline solid
Melting Point ~230–235 °C (Decomposes)
Solubility Low in water; soluble in DMSO, DMF, and hot Ethanol.
Structural Logic & Intramolecular Bonding

The 2-amino group acts as a hydrogen bond donor to two acceptors:

  • The Nitro Group (C3): Forms a stable 6-membered pseudo-ring via N-H···O interaction. This planarizes the nitro group with the aromatic ring, reducing steric strain.

  • The Amide Carbonyl (C1): Forms a weaker interaction, but sufficient to lock the amide conformation.

These interactions significantly reduce the nucleophilicity of the amine, requiring forcing conditions (or reduction to the diamine) for subsequent reactions.

Synthetic Pathways & Process Chemistry

The synthesis of 2-Amino-5-chloro-3-nitrobenzamide generally proceeds via the nitration of 2-amino-5-chlorobenzamide or the amidation of the corresponding benzoic acid. The latter is preferred for purity control.

Method A: The "Acid-Chloride" Route (High Purity)

This method avoids the regioselectivity issues of direct nitration on the amide.

Protocol:

  • Starting Material: 2-Amino-5-chloro-3-nitrobenzoic acid (CAS 6324-51-2).[1][2]

  • Activation: Suspend the acid (10.0 g) in dry THF (100 mL). Add Thionyl Chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until the solution clears (formation of acyl chloride).

  • Amidation: Cool the mixture to 0°C. Slowly bubble anhydrous Ammonia gas (NH₃) or add Ammonium Hydroxide (28% aq, 5 eq) dropwise.

  • Workup: The product precipitates immediately. Pour onto ice-water (200 mL), stir for 30 minutes, and filter.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Yield: ~85-90% Critical Control Point: Ensure excess ammonia to scavenge the HCl generated; otherwise, the amine functionality may protonate, trapping the product in the aqueous phase.

Method B: Direct Nitration (Industrial Shortcut)

Note: This method is faster but requires careful temperature control to prevent dinitration.

  • Dissolve 2-amino-5-chlorobenzamide in concentrated H₂SO₄ at 0°C.

  • Add Fuming HNO₃ (1.05 eq) dropwise, maintaining temp < 5°C.

  • Quench on ice. The nitro group directs to the 3-position (ortho to the activating amino group).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthetic flow from the precursor to the active pharmaceutical ingredient (API) scaffold.

G Start 2-Amino-5-chlorobenzoic Acid (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate_Acid 2-Amino-5-chloro-3- nitrobenzoic Acid (CAS 6324-51-2) Nitration->Intermediate_Acid Regioselective Amidation Amidation (SOCl2 then NH3) Intermediate_Acid->Amidation Target 2-Amino-5-chloro-3- nitrobenzamide (Target: CAS 40545-37-7) Amidation->Target Yield >85% Reduction Reduction (H2, Raney Ni) Target->Reduction Diamine 2,3-Diamino-5- chlorobenzamide (CAS 573692-41-8) Reduction->Diamine Critical Step Cyclization Cyclization (R-CHO / CDI) Diamine->Cyclization Drug Benzimidazole Core (PARP Inhibitor Scaffold) Cyclization->Drug

Figure 1: Synthetic workflow from raw material to PARP inhibitor scaffold. The target amide serves as the stable intermediate before the sensitive reduction step.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Technique Expected Signal / Observation Interpretation
¹H NMR (DMSO-d₆) δ 7.5–8.0 ppm (2H, Ar-H)Aromatic protons at C4 and C6 (meta coupling).
δ 8.2 & 7.6 ppm (2H, br, -CONH₂)Amide protons (distinct chemical environments).
δ ~9.0 ppm (2H, br, -NH₂)Aniline protons (deshielded by Nitro group H-bonding).
IR Spectroscopy 3300–3450 cm⁻¹N-H stretching (Primary amine & Amide).
1650–1690 cm⁻¹C=O stretching (Amide I band).
1350 & 1530 cm⁻¹NO₂ symmetric/asymmetric stretching.
Mass Spectrometry m/z 215/217 (M+H)⁺Characteristic 3:1 ratio for Chlorine isotope pattern.

Drug Development Context: The PARP Connection

The primary utility of 2-Amino-5-chloro-3-nitrobenzamide lies in its reduction to 2,3-diamino-5-chlorobenzamide . This vicinal diamine is the "warhead" precursor for synthesizing benzimidazole-carboxamides, a class of potent PARP-1 and PARP-2 inhibitors .

Mechanism of Action:

  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/AcOH) to an amine.

  • Cyclization: The resulting 2,3-diamine reacts with aldehydes or carboxylic acids to close the imidazole ring.

  • Binding: The benzamide moiety mimics the nicotinamide pharmacophore, binding to the PARP enzyme's active site and preventing DNA repair in cancer cells (synthetic lethality).

Why use the Nitro-Amide intermediate? Synthesizing the amide before reducing the nitro group prevents the formation of side products that occur if one attempts to amidate the diamine acid directly (which leads to polymerization or self-condensation).

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Do not distill to dryness without stabilizing.

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • PubChem Compound Summary. 2-Amino-5-chloro-3-nitrobenzamide (and related isomers/precursors). National Center for Biotechnology Information. [Link](Note: Isomer structural data used for conformational analysis).

  • Patent US20060229351A1.Benzamide derivatives and their use as PARP inhibitors. (Describes the reduction of the nitro-benzamide to the diamine).
  • LookChem CAS Registry. Entry for CAS 40545-37-7. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 2-Amino-5-chloro-3-nitrobenzamide

The following technical guide details the spectroscopic characterization of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics.


Molecular Weight:  215.59  g/mol 

Executive Summary & Structural Logic

This molecule represents a highly functionalized benzene core. Its spectroscopic signature is defined by the competing electronic effects of three substituents:

  • Nitro group (

    
    ) at C3:  Strongly electron-withdrawing (deshielding), creating a significant downfield shift for the adjacent amine and aromatic protons.
    
  • Chloro group (

    
    ) at C5:  Weakly electron-withdrawing but ortho/para directing.
    
  • Primary Amine (

    
    ) at C2:  Electron-donating, but heavily engaged in an intramolecular hydrogen bond  with the C3-nitro oxygen. This "locking" effect is the most distinct spectroscopic feature, particularly in 
    
    
    
    NMR.
Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of this intermediate during synthesis (e.g., from 2-amino-5-chlorobenzoic acid).

AnalyticalWorkflow cluster_logic Key Decision Points Start Crude Product (Yellow Solid) IR FT-IR Analysis (Functional Groups) Start->IR Step 1: Screen MS Mass Spectrometry (MW & Isotopes) IR->MS Step 2: Confirm Mass IR_Check Check: NO2 (1530/1350) Check: Amide I (1680) IR->IR_Check NMR 1H NMR (DMSO-d6) (Connectivity) MS->NMR Step 3: Map Protons MS_Check Check: m/z 215/217 (3:1 Ratio) MS->MS_Check Final Validated Structure 2-Amino-5-chloro-3-nitrobenzamide NMR->Final Release

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or Electron Impact (EI). Theoretical Exact Mass: 215.009

Key Diagnostic Features

The presence of a single chlorine atom provides a definitive isotopic signature.

  • Parent Ion (

    
    ): 
    
    
    
    (Base peak if ESI+).
  • Isotope Peak (

    
    ): 
    
    
    
    .
  • Intensity Ratio: The height of the 215 peak to the 217 peak must be approximately 3:1 , confirming the presence of

    
     and 
    
    
    
    .
Fragmentation Pathway (EI)

Under electron impact, the molecule typically fragments via the loss of the amide group and the nitro group.

Fragment Ion (

)
LossInterpretation
215 / 217

Molecular Ion (Parent)
199 / 201

Loss of

(Amide cleavage)
170 / 172

Loss of

or

153 / 155

Loss of

and

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Phase: Solid state (Yellow crystalline powder).

The spectrum is dominated by the nitro and amide functionalities.

Wavenumber (

)
AssignmentNotes
3450, 3320

Primary amide and aniline stretches. Often appear as a doublet or multiplet.
1680 - 1690

Amide I band. Strong, distinct peak.
1620

Amide II band (bending).
1530 - 1550

Asymmetric nitro stretch. Very strong.
1340 - 1360

Symmetric nitro stretch.
700 - 800

Aryl chloride stretch.

Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 (Recommended due to solubility and hydrogen bonding stabilization).
Frequency:  400 MHz or higher.

The aromatic region is simplified due to the tetra-substituted ring, leaving only two aromatic protons in a meta relationship.

Chemical Shift Data Table[1]
Shift (

ppm)
Mult.Integ.AssignmentStructural Justification
9.0 - 9.5 br s2HAr-

Aniline Amine. Highly deshielded due to strong intramolecular H-bond with the ortho

group.
8.25 d1HAr-

Proton at C4. Located between

and

. The nitro group exerts a strong deshielding effect.
8.10 br s1HAmide-

One of the amide protons (restricted rotation).
7.95 d1HAr-

Proton at C6. Located between

and

. Less deshielded than H4.
7.50 br s1HAmide-

The second amide proton.

Note: Coupling constant (


) between H4 and H6 is typically 2.5 Hz  (meta-coupling).
Visualizing the Proton Environment

The following diagram illustrates the connectivity and the specific "locking" mechanism of the amine protons.

Figure 2: NMR assignment logic highlighting the H-bond interaction between C2-Amine and C3-Nitro.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This compound is typically synthesized via the nitration of 2-amino-5-chlorobenzoic acid , followed by amide formation.

  • Common Impurity 1: 2-Amino-5-chlorobenzoic acid (Starting material). Look for a broad

    
     peak at 11-13 ppm in NMR.
    
  • Common Impurity 2: 2-Amino-5-chloro-3-nitrobenzoic acid (Hydrolysis product).

  • Isomeric Impurity: 2-Amino-3-chloro-5-nitrobenzamide.[1] (If the starting material was 2-amino-3-chlorobenzoic acid). This will show different splitting patterns (H4 and H6 would have different chemical environments).

References

  • Preparation of 2-amino-5-chloro-3-nitrobenzamide. US Patent 7,728,026 B2. Example 47A. (Describes the synthesis of the title compound as an intermediate for PARP inhibitors).

  • PubChem Compound Summary. 2-Amino-5-chloro-3-nitrobenzamide. (Provides physical property estimates and related structures).

  • Spectroscopic Analysis of Nitro-Anilines. NIST Chemistry WebBook. (General reference for nitro/amine IR and MS fragmentation patterns).

Sources

Exploratory

2-Amino-5-chloro-3-nitrobenzamide: A Pivotal Synthetic Building Block

[1] Executive Summary 2-Amino-5-chloro-3-nitrobenzamide represents a highly functionalized aromatic scaffold, critical in the synthesis of poly-nitrogen heterocycles.[1] Its unique substitution pattern—featuring an amino...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-5-chloro-3-nitrobenzamide represents a highly functionalized aromatic scaffold, critical in the synthesis of poly-nitrogen heterocycles.[1] Its unique substitution pattern—featuring an amino group ortho to a nitro group and para to a chlorine atom—makes it an ideal precursor for vicinal diamines upon reduction. This "masked" diamine functionality is the gateway to privileged medicinal chemistry structures, including quinazolinones , benzimidazoles , and benzodiazepines , which serve as core motifs in PARP inhibitors, kinase inhibitors, and antiviral agents.

Part 1: Chemical Profile & Strategic Utility

Structural Analysis

The molecule is defined by three distinct functional handles on a benzamide core:

  • C1-Carboxamide: A stable anchor for hydrogen bonding and further cyclization (e.g., to the pyrimidine ring of quinazolinones).

  • C2-Amino & C3-Nitro: This ortho-amino-nitro motif is a "pre-diamine."[1] The electron-withdrawing nitro group initially deactivates the ring, allowing for selective nucleophilic substitutions at the C5-position if necessary. Upon reduction, it reveals a C2,C3-diamino system, enabling condensation with 1,2-electrophiles.[1]

  • C5-Chloro: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity late in the synthetic sequence.[1]

PropertyData
IUPAC Name 2-Amino-5-chloro-3-nitrobenzamide
Molecular Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water
Key Reactivity Nitro reduction, Cyclocondensation, Pd-catalyzed coupling

Part 2: Synthesis of the Building Block

While the compound can be approached via various routes, the most robust industrial and laboratory-scale method involves the nitration of 2-amino-5-chlorobenzoic acid followed by amidation .[1] Direct nitration of the benzamide is possible but often leads to hydrolysis or complex purification due to the solubility of the amide.

Validated Synthetic Route
  • Precursor: 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2).[1][2]

  • Step 1: Regioselective Nitration. The amino group is a strong ortho/para director. With the para position blocked by Chlorine, nitration occurs exclusively at the ortho position (C3).

  • Step 2: Amide Formation. Activation of the carboxylic acid (via thionyl chloride to the acid chloride) followed by treatment with ammonia.

SynthesisRoute Start 2-Amino-5-chlorobenzoic acid Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter 2-Amino-5-chloro-3-nitrobenzoic acid Step1->Inter Yield: ~85% Step2 Amidation (1. SOCl2, 2. NH3) Inter->Step2 Target 2-Amino-5-chloro-3-nitrobenzamide Step2->Target Yield: ~90%

Figure 1: Strategic synthesis of the building block from commercially available precursors.

Part 3: Synthetic Versatility & Applications[1][3]

The true power of 2-Amino-5-chloro-3-nitrobenzamide lies in its ability to diverge into different heterocyclic classes based on the order of operations (Cyclization vs. Reduction).[1]

Module A: Quinazolinone Synthesis (The "Nitro-Retention" Path)

Reacting the C1-amide and C2-amine with an aldehyde or orthoformate before reducing the nitro group yields 8-nitroquinazolinones .[1] These are valuable for structure-activity relationship (SAR) studies where the electron-withdrawing nature of the nitro group is required for potency.

  • Reagents: Triethyl orthoformate (TEOF) or an aldehyde + oxidant.

  • Product: 6-Chloro-8-nitroquinazolin-4(3H)-one.[1]

Module B: Benzimidazole & Quinoxaline Synthesis (The "Reduction-First" Path)

Reducing the C3-nitro group to an amine creates 2,3-diamino-5-chlorobenzamide .[1] This intermediate is highly reactive toward cyclization.

  • To Benzimidazoles: Condensation with carboxylic acids or aldehydes.

    • Application: PARP inhibitors often feature this benzimidazole-carboxamide core.[1]

  • To Quinoxalinones: Condensation with 1,2-dicarbonyls (e.g., glyoxal).

Reactivity Core 2-Amino-5-chloro-3-nitrobenzamide ProdA 6-Chloro-8-nitroquinazolin-4(3H)-one Core->ProdA Cyclization InterB 2,3-Diamino-5-chlorobenzamide Core->InterB Nitro Reduction PathA_Reagent Path A: HC(OEt)3 / H+ PathB_Reagent Path B: H2, Pd/C (Reduction) ProdB1 7-Carbamoyl-5-chlorobenzimidazole InterB->ProdB1 ProdB2 Quinoxaline-5-carboxamide deriv. InterB->ProdB2 ReagentB1 + R-CHO ReagentB2 + Glyoxal

Figure 2: Divergent synthesis pathways yielding distinct heterocyclic cores.

Part 4: Detailed Experimental Protocols

Protocol 1: Nitration of 2-Amino-5-chlorobenzoic Acid

This protocol establishes the correct substitution pattern.[1]

Materials:

  • 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol)[1]

  • Sulfuric acid (H₂SO₄), conc. (50 mL)

  • Nitric acid (HNO₃), fuming (5.0 mL)

  • Ice water[1][3]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid in concentrated H₂SO₄ (50 mL). Cool the solution to 0–5 °C using an ice-salt bath. Note: The amine will be protonated, protecting it from oxidation.

  • Addition: Dropwise add fuming HNO₃ (5.0 mL) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Quench: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[4]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) until the filtrate is pH neutral. Recrystallize from ethanol if necessary.

  • Yield: Expect ~10.5 g (85%) of 2-Amino-5-chloro-3-nitrobenzoic acid .

Protocol 2: Conversion to the Benzamide

Activation via acid chloride is preferred over direct ammonolysis of esters for steric reasons.

Procedure:

  • Suspend the acid (10.0 g) in dry toluene (100 mL).

  • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl₂.

  • Dissolve the residue in dry THF (50 mL) and cool to 0 °C.

  • Bubble anhydrous ammonia gas (NH₃) through the solution for 30 minutes, or add 28% aqueous ammonia (excess) dropwise if using a biphasic system.

  • Precipitate the product with water, filter, and dry.[5][6]

  • Product: 2-Amino-5-chloro-3-nitrobenzamide .

Part 5: Handling & Safety Data

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled (Category 4).[1]Use in a fume hood; wear N95/P100 respirator.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.Wear nitrile gloves and safety goggles.
Energetic Nitro compounds can be explosive if heated under confinement.Do not heat dry solids above 150°C.
Environmental Chlorinated aromatics are persistent.Dispose of as halogenated organic waste.

References

  • Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives. BenchChem Technical Support. (Detailed protocols for nitration of chlorobenzoic acids).

  • Quinazolinone Synthesis via 2-Aminobenzamides. Organic Chemistry Portal. (Review of cyclization methodologies).

  • Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide. Google Patents (CN101492387B).[1] (Industrial synthesis of related 3-substituted benzamides).[1]

  • Nitro-Group Reduction Methodologies. Organic Chemistry Portal. (Standard protocols for converting nitroarenes to anilines).

  • Benzamidoxime Derivatives in Cancer Research. Anticancer Research, 2014.[7] (Biological activity of 2-amino-5-chlorobenzoyl derivatives).[1][7][8]

Sources

Foundational

Technical Guide: Solubility and Stability of 2-Amino-5-chloro-3-nitrobenzamide

The following technical guide details the solubility, stability, and physicochemical handling of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate often utilized in the synthesis of PARP inhibitors and benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical handling of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate often utilized in the synthesis of PARP inhibitors and benzimidazole-based therapeutics.

[1]

Executive Summary

2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7 [Tentative]) is a highly functionalized aromatic amide used primarily as a scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its structure features an electron-withdrawing nitro group and a chlorine atom, which significantly influence its lipophilicity and crystalline lattice energy.[1][3][4][2]

For researchers, the primary challenges with this compound are its poor solubility in common organic solvents (acetonitrile, dichloromethane) at room temperature and its susceptibility to hydrolytic degradation under extreme pH conditions.[1][3][4][2] This guide provides a self-validating framework to assess these properties and optimize experimental workflows.

Physicochemical Profile

Understanding the molecular drivers of this compound is essential for predicting its behavior in formulation and synthesis.[1][3][4][2]

PropertyValue / DescriptionExperimental Note
Molecular Formula C₇H₆ClN₃O₃
Molecular Weight 215.59 g/mol
Appearance Yellow to Orange Crystalline SolidColor arises from the p-nitroaniline chromophore.[1]
Melting Point > 250°C (Predicted)High lattice energy due to intermolecular H-bonding (Amide/Nitro).[3][4][2]
LogP (Predicted) ~1.5 – 2.0Moderate lipophilicity; limited aqueous solubility.[3][4][2]
pKa (Base) ~ -1.0 to 1.0 (Amino group)The amine is weakly basic due to the electron-withdrawing nitro/chloro groups.[1][2]
pKa (Acid) ~ 14-15 (Amide proton)Deprotonation requires strong bases (e.g., NaH).[3][4][2]

Solubility Profile & Solvent Selection

The Solubility Paradox (Synthesis Insight)

Field data from synthesis protocols (e.g., US Patent 2006/0229351) reveals a critical solubility characteristic:

  • Synthesis Condition: The compound is synthesized in acetonitrile (MeCN) at 60°C.

  • Isolation: Upon cooling to room temperature, the product precipitates and is harvested by filtration with ~84% yield.[1][3][4][2]

  • Implication: The solubility in MeCN drops drastically from >3 mg/mL at 60°C to <0.5 mg/mL at 25°C .[1][2]

Solubility Classifications

Based on structural analysis and synthetic behavior, the following solvent systems are recommended:

Solvent ClassSolubility PotentialUsage Recommendation
Water Insoluble (< 0.1 mg/mL)Not suitable for stock solutions.[1] Requires surfactant (SDS) for biological assays.[3][4][2]
Polar Aprotic (DMSO, DMF) High (> 20 mg/mL)Primary choice for stock solutions.
Alcohols (MeOH, EtOH) Low to Moderate Solubility improves significantly with heat; distinct risk of transamidation if heated for prolonged periods.[3][4][2]
Nitriles (Acetonitrile) Temperature Dependent Soluble hot; insoluble cold.[3][4][2] Ideal for recrystallization.[1][2]
Non-Polar (Hexane, Toluene) Insoluble Useful as anti-solvents to force precipitation.[3][4][2]
Protocol: Saturation Shake-Flask Method (Self-Validating)

To determine exact solubility for your specific batch (which may vary by polymorph), use this protocol:

  • Preparation: Add excess solid (~10 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (avoid Nylon filters as they may bind the nitro compound).[3][4][2]

  • Quantification: Dilute the filtrate 100x in DMSO and analyze via HPLC-UV (254 nm).

  • Validation: If the peak area of the filtrate is within the linear range of your standard curve, the method is valid.[1][3][4][2] If below LOQ, use a larger sample volume or more sensitive detection (220 nm).

Stability Profile

The stability of 2-Amino-5-chloro-3-nitrobenzamide is governed by the electron-deficient nature of the benzene ring.[1]

Degradation Pathways[1][4]
  • Amide Hydrolysis: Under strongly acidic (pH < 2) or basic (pH > 10) conditions, the amide bond hydrolyzes to form 2-amino-5-chloro-3-nitrobenzoic acid .[1]

  • Photolytic Degradation: Nitro-aromatics are susceptible to photoreduction or formation of azoxy dimers under UV light.[1]

  • Thermal Stability: The compound is stable at 60°C (synthesis temperature) but may sublime or decompose near its melting point.[3][4][2]

Visualizing the Degradation Logic[1][4]

StabilityLogic Compound 2-Amino-5-chloro-3-nitrobenzamide Acid Hydrolysis Product: 2-Amino-5-chloro-3-nitrobenzoic acid Compound->Acid Acid (HCl) or Base (NaOH) Heat (>80°C) Dimer Photodegradation: Azo/Azoxy Dimers Compound->Dimer UV Light Exposure (Solid or Solution) Stable Stable State: Solid / DMSO Stock (-20°C) Compound->Stable Storage: Dark, Dry, Inert Gas

Figure 1: Primary degradation pathways and stability controls.[1][3][4][2][5]

Protocol: Forced Degradation Study

To validate the stability of your material for drug development assays:

  • Acid Stress: Dissolve 1 mg in 1 mL DMSO. Add 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Expectation: Appearance of a new peak at a slightly longer retention time (carboxylic acid is less polar than amide in reverse-phase if pH is suppressed, but usually elutes earlier in neutral buffers).[1][3][4][2]

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 24 hours.[1][2]

    • Expectation: Minimal degradation (Nitro group is already highly oxidized).[3][4][2]

  • Photostability: Expose solid sample to 1.2 million lux hours (standard ICH Q1B).

    • Expectation: Surface discoloration (darkening).[3][4][2]

Analytical Methodology (HPLC)[1][2][3][4]

For accurate quantification during solubility and stability testing, utilize the following chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][3][4][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro group specific).[3][4][2]

  • Retention Logic: The target compound will elute after the benzoic acid precursor (due to amide H-bonding reducing polarity relative to the ionized acid) but before non-polar impurities like polychlorinated benzenes.[3][2]

Handling and Storage Guidelines

  • Storage: Store solid at 2-8°C in a tightly sealed container, protected from light. For long-term storage, -20°C is preferred to prevent slow hydrolysis from atmospheric moisture.[1]

  • Safety: As a nitro-aromatic amine, treat as a potential mutagen.[1][3][2] Use a fume hood and nitrile gloves.[1][4][2]

  • Re-purification: If the material darkens (oxidation/photolysis), recrystallize from hot acetonitrile .[3][4][2] Dissolve at reflux, filter hot to remove insoluble debris, and cool slowly to 4°C.

References

  • Penning, T. D., et al. (2006).[1][3][4][2] 2-Substituted-1H-benzimidazole-4-carboxamides, their preparation, and their use as inhibitors of the enzyme poly(ADP-ribose)polymerase. US Patent Application 2006/0229351A1.[1][2]

    • Source of synthesis protocol and solubility behavior in acetonitrile.
  • Zhu, G., et al. (2010).[1][3][4][2] Benzimidazole derivatives as PARP inhibitors. US Patent 7,728,026 B2.[1][2]

    • Confirms usage as intermediate and structural characteriz
  • PubChem Database. (n.d.).[3][4][2] Compound Summary for 2-Amino-5-chloro-3-nitrobenzamide (derived).

    • Used for general physicochemical property prediction (LogP, pKa) based on structural analogs.[1][3][4][2]

Sources

Exploratory

Crystal Engineering of 2-Amino-5-chloro-3-nitrobenzamide: A Strategic Guide

This guide outlines a strategic framework for the crystal engineering of 2-Amino-5-chloro-3-nitrobenzamide , a highly functionalized aromatic scaffold with significant potential in pharmaceutical solid-state chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a strategic framework for the crystal engineering of 2-Amino-5-chloro-3-nitrobenzamide , a highly functionalized aromatic scaffold with significant potential in pharmaceutical solid-state chemistry and agrochemical formulation.

Executive Summary & Molecular Rationale

2-Amino-5-chloro-3-nitrobenzamide represents a "privileged scaffold" for solid-state investigation due to its dense array of hydrogen-bonding donors and acceptors arranged in a contiguous 1,2,3-substitution pattern. Unlike its isomers (e.g., the 3-chloro-5-nitro variant), this molecule features an amino group "sandwiched" between a nitro group and an amide group.

This specific topology creates a competitive intramolecular hydrogen-bonding landscape , where the central amino group can simultaneously interact with the flanking carbonyl (amide) and nitro oxygen atoms. For the crystal engineer, this molecule offers a high probability of forming robust, planar supramolecular synthons that facilitate


-

stacking, making it an excellent candidate for co-crystallization studies to modulate solubility and bioavailability.
Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance to Crystal Engineering
Formula

Moderate molecular weight (215.6 g/mol )
H-Bond Donors 3 (Amine

, Amide

)
High potential for network formation
H-Bond Acceptors 4 (Amide

, Nitro

)
Excess acceptors suggest need for strong donor co-formers
Conformation Likely Planar (Intramolecular Locking)Favors layered packing motifs
Solubility Low (predicted) in non-polar solventsRequires polar aprotic solvents (DMSO, DMF) for initial screening

Synthesis & Purification Protocol

To ensure the integrity of crystal engineering studies, high-purity material (>99%) is required. The following protocol minimizes isomeric impurities (specifically the 3-chloro-5-nitro isomer) which can act as crystal growth inhibitors.

Validated Synthetic Pathway

The synthesis proceeds via the nitration of 2-amino-5-chlorobenzoic acid followed by amidation.

Step-by-Step Methodology:

  • Nitration (Critical Step):

    • Dissolve 2-amino-5-chlorobenzoic acid in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature 
      
      
      
      to favor the 3-nitro substitution (ortho to amine) over the 5-position (which is blocked, but ipso-substitution is a risk).
    • Quench on ice; filter the yellow precipitate (2-amino-5-chloro-3-nitrobenzoic acid).

  • Activation:

    • Reflux the intermediate in thionyl chloride (

      
      ) with catalytic DMF (3 hours) to generate the acid chloride.
      
    • Note: The intramolecular H-bond between the nitro and amino groups may reduce reactivity; extended reflux might be necessary.

  • Amidation:

    • Add the acid chloride solution dropwise to cold (

      
      ) aqueous ammonium hydroxide (
      
      
      
      ).
    • Stir for 1 hour. The product precipitates as a bright yellow solid.

  • Purification (Polymorph Control):

    • Recrystallize initially from Ethanol/Water (9:1) to remove ionic byproducts.

    • Self-Validating Step: Check purity via HPLC. Isomeric impurities must be

      
      .
      
Diagram: Synthesis & Workup Workflow

Synthesis cluster_QC Quality Control Start 2-Amino-5-chlorobenzoic Acid Nitration Nitration (HNO3/H2SO4, <5°C) Start->Nitration Electrophilic Subst. Intermed Intermediate: 2-Amino-5-chloro- 3-nitrobenzoic Acid Nitration->Intermed Precipitation Activation Activation (SOCl2, Reflux) Intermed->Activation Acid Chloride Formation Amidation Amidation (NH4OH, 0°C) Activation->Amidation Nucleophilic Acyl Subst. Product Target: 2-Amino-5-chloro- 3-nitrobenzamide Amidation->Product Crystallization HPLC HPLC Purity >99% Product->HPLC

Caption: Synthetic route emphasizing temperature control during nitration to ensure regioselectivity.

Supramolecular Synthon Analysis

Understanding the "molecular personality" of the compound is the key to engineering its crystal lattice.

The "Sandwich" Effect

In 2-Amino-5-chloro-3-nitrobenzamide, the 2-amino group is flanked by the 1-amide and 3-nitro groups.

  • Intramolecular Lock 1:

    
     (6-membered ring). This is a Resonance Assisted Hydrogen Bond (RAHB), typically very strong (
    
    
    
    ).
  • Intramolecular Lock 2:

    
     (6-membered ring).
    
  • Result: The molecule is expected to be highly planar , facilitating strong

    
    -stacking interactions (layer formation).
    
Primary Intermolecular Synthons
  • Amide Homodimer (

    
    ):  The amide group (
    
    
    
    ) will almost certainly form centrosymmetric dimers via
    
    
    bonds.
  • Nitro-Amine Catemer: The "free" proton of the amide or the amine can interact with the nitro group of a neighboring molecule, forming chains.

Diagram: Predicted Synthon Hierarchy

Synthons Molecule 2-Amino-5-chloro- 3-nitrobenzamide Intra Intramolecular Locks (Planarity Enforcers) Molecule->Intra Inter Intermolecular Synthons (Crystal Growth Drivers) Molecule->Inter Lock1 Lock 1: Amine-Nitro (S(6) Motif) Intra->Lock1 Lock2 Lock 2: Amine-Amide (S(6) Motif) Intra->Lock2 Dimer Amide Dimer (R2,2(8)) Inter->Dimer Primary (Strong) Chain Nitro-Amine Chain (C(6) or C(8)) Inter->Chain Secondary (Weak) Lock1->Dimer Pre-organizes Donor Sites

Caption: Hierarchical organization of hydrogen-bonding motifs. Intramolecular locks dictate the geometry available for intermolecular packing.

Crystal Engineering Protocols

Experiment A: Polymorph Screening

Due to the conformational flexibility of the amide group (rotation around


), polymorphism is highly probable.
  • Method: Solvent Evaporation & Antisolvent Precipitation.

  • Solvent Matrix:

    • Group I (Protich): Methanol, Ethanol (Favors H-bond donors).

    • Group II (Aprotic Polar): DMSO, DMF, Acetonitrile (Disrupts dimers).

    • Group III (Non-polar): Toluene, Chloroform (Favors

      
      -stacking).
      
  • Procedure:

    • Prepare saturated solutions in Group II solvents.

    • Slowly diffuse Group III antisolvents (e.g., Toluene into DMSO solution).

    • Analysis: PXRD (Powder X-Ray Diffraction) to identify distinct phase signatures.

Experiment B: Co-Crystal Screening

To improve solubility or modify melting point, target the Amide functionality using carboxylic acid co-formers.

  • Design Strategy: Utilize the Acid-Amide Heterosynthon (

    
    ), which is energetically more favorable than the amide-amide homodimer.
    
  • Selected Co-formers:

    • Benzoic Acid derivatives (match the

      
      -system).
      
    • Succinic Acid (flexible aliphatic linker).

    • Isonicotinamide (competitor for amide synthons).

  • Protocol (Liquid-Assisted Grinding - LAG):

    • Weigh stoichiometric amounts (1:1) of target and co-former.

    • Add

      
       of Methanol.
      
    • Grind for 20 minutes at 30 Hz.

    • Analyze via DSC (Differential Scanning Calorimetry). A unique melting point indicates a new phase (Co-crystal).

Characterization Checklist

A self-validating study must include the following data points:

  • Single Crystal XRD (SCXRD):

    • Goal: Determine Space Group (likely

      
       or 
      
      
      
      ) and confirm the "sandwiched" intramolecular H-bonding network.
    • Key Parameter: Measure the torsion angle between the amide group and the benzene ring. A deviation from

      
       indicates steric strain vs. H-bond strength.
      
  • Hirshfeld Surface Analysis:

    • Goal: Quantify the contribution of

      
      , 
      
      
      
      , and
      
      
      interactions to the crystal stability.
  • Thermal Analysis (TGA/DSC):

    • Goal: Assess thermal stability. Nitro compounds can be energetic; determine onset of decomposition (typically

      
      ).
      

References

  • Smith, G., et al. (2012). "2-Amino-3-chloro-5-nitrobenzamide." Acta Crystallographica Section E, 68(4), o991. Link

    • Context: Crystal structure of the direct isomer, establishing the baseline for layer packing and amide twisting.
  • Nangia, A. (2010). "Supramolecular synthons in crystal engineering—a new organic synthesis." Pure and Applied Chemistry, 82(5), 955-974. Link

    • Context: Authoritative source on Amide-Amide and Acid-Amide heterosynthons.
  • DuPont. (2006). "Process for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide." World Intellectual Property Organization Patent WO2006062978. Link

    • Context: Industrial synthesis route for the methylated analog, adaptable for the primary amide.
  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link

    • Context: Foundational text for designing the co-crystal screening str
Foundational

2-Amino-5-chloro-3-nitrobenzamide: The Scaffold of Modern PARP Inhibitors

CAS Registry Number: 40545-37-7 Molecular Formula: C₇H₆ClN₃O₃ Molecular Weight: 215.59 g/mol [1] Executive Summary 2-Amino-5-chloro-3-nitrobenzamide is a specialized chemical intermediate that serves as the structural fo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 40545-37-7 Molecular Formula: C₇H₆ClN₃O₃ Molecular Weight: 215.59 g/mol [1]

Executive Summary

2-Amino-5-chloro-3-nitrobenzamide is a specialized chemical intermediate that serves as the structural foundation for a potent class of Poly (ADP-ribose) Polymerase (PARP) inhibitors , specifically the benzimidazole-4-carboxamide series.[1]

Developed primarily during the mid-2000s by researchers at Abbott Laboratories (now AbbVie), this molecule was designed to solve a specific medicinal chemistry challenge: constructing a benzimidazole core that mimics the nicotinamide moiety of NAD+, allowing for effective binding to the PARP enzyme's catalytic domain.[1] It is the direct precursor to the "6-chloro-benzimidazole-4-carboxamide" scaffold found in numerous investigational oncology drugs designed to potentiate the effects of DNA-damaging chemotherapies (e.g., cisplatin, temozolomide) and radiation.[1]

This guide details the discovery context, the regioselective synthesis logic, and the downstream applications of this critical pharmacophore.[1]

Discovery & Rational Design

The "Nicotinamide Mimic" Hypothesis

The discovery of 2-Amino-5-chloro-3-nitrobenzamide was not an isolation of a natural product, but a result of rational drug design .[1] PARP enzymes repair DNA single-strand breaks by utilizing NAD+ as a substrate.[1] To inhibit PARP, a molecule must competitively bind to the nicotinamide pocket.[1]

  • The Challenge: Early PARP inhibitors (like 3-aminobenzamide) lacked potency and specificity.[1]

  • The Solution: Researchers identified that a benzimidazole-4-carboxamide core could form three critical hydrogen bonds within the PARP active site (Gly-863 and Ser-904 residues), mimicking nicotinamide more effectively than previous scaffolds.[1]

  • The Role of the Scaffold: To synthesize this complex core, chemists needed a benzene precursor that already possessed:

    • A Carboxamide (C1): To become the C4-carboxamide of the benzimidazole.[1]

    • Adjacent Nitrogen Sources (C2, C3): To form the imidazole ring.[1]

    • A Halogen Handle (C5): To improve metabolic stability and potency (becoming the C6-position in the final drug).[1]

2-Amino-5-chloro-3-nitrobenzamide was the answer.[1][2] The nitro group at C3 serves as a "masked" amine, which, upon reduction, provides the second nitrogen needed for cyclization.[1]

Technical Synthesis Guide

The synthesis of this molecule is a lesson in regioselective electrophilic aromatic substitution . The protocol relies on the synergistic directing effects of the amino and nitro groups to force chlorination exclusively at the 5-position.[1]

Phase 1: Precursor Preparation

Starting Material: 2-amino-3-nitrobenzoic acid.[1]

Protocol:

  • Activation: The acid is dissolved in dimethoxyethane (DME) and treated with thionyl chloride (

    
    ) at 50°C to generate the acid chloride.[1]
    
  • Amidation: The mixture is slowly added to concentrated ammonium hydroxide (

    
    ).
    
  • Result: Formation of 2-amino-3-nitrobenzamide .

Phase 2: Regioselective Chlorination (The Critical Step)

This step distinguishes this scaffold.[1] Direct chlorination of benzamides can be messy, but the specific substitution pattern here allows for high precision.[1]

Reagents:

  • Substrate: 2-amino-3-nitrobenzamide[1][2][3][4][5]

  • Reagent: N-Chlorosuccinimide (NCS)[1]

  • Solvent: Anhydrous Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-3-nitrobenzamide (1.0 eq) in warm anhydrous acetonitrile (~50°C).

  • Addition: Add NCS (1.05 eq) in a single portion.

  • Reaction: Stir at 60°C under nitrogen atmosphere for 20–24 hours.

    • Note: The elevated temperature is required to overcome the deactivating effect of the nitro group.[1]

  • Workup: Cool the mixture to room temperature. The product, 2-Amino-5-chloro-3-nitrobenzamide , precipitates out as a solid.[1]

  • Purification: Filter the solid and wash with cold acetonitrile. No column chromatography is usually required (Yield: ~80–85%).[1]

Mechanistic Logic (Why Position 5?)
  • Amino Group (-NH₂ at C2): A strong ortho/para director.[1] It activates positions 3 and 5.[1][3] Position 3 is blocked by the Nitro group.[1] Target: Position 5.

  • Nitro Group (-NO₂ at C3): A strong meta director.[1] It deactivates the ring but directs incoming electrophiles to position 5.[1]

  • Synergy: Both groups direct the chlorine to the same carbon (C5), resulting in high regioselectivity without significant side products.[1]

Visualization of Synthesis & Logic[1]

Diagram 1: Synthetic Pathway

SynthesisPathway Start 2-Amino-3-nitrobenzoic Acid Inter1 2-Amino-3-nitrobenzamide Start->Inter1 1. SOCl2, 50°C 2. NH4OH Final 2-Amino-5-chloro-3-nitrobenzamide (Target Scaffold) Inter1->Final NCS, CH3CN 60°C, 24h (Regioselective Cl) Drug Benzimidazole-4-carboxamide (PARP Inhibitor Core) Final->Drug 1. H2/Pd (Nitro Reduction) 2. Cyclization w/ Aldehyde

Caption: The linear synthesis of the scaffold showing the critical chlorination step and downstream application.

Diagram 2: Regioselectivity Logic

Regioselectivity Center Benzene Ring Amino Amino Group (C2) Ortho/Para Director Target Position 5 (Target for Cl+) Amino->Target Activates Para Nitro Nitro Group (C3) Meta Director Nitro->Target Directs Meta

Caption: Electronic synergy between amino and nitro groups directs chlorination exclusively to position 5.[1]

Downstream Applications

Once synthesized, 2-Amino-5-chloro-3-nitrobenzamide undergoes two major transformations to become an active drug:

  • Nitro Reduction: The nitro group is reduced (using

    
     or 
    
    
    
    ) to yield 2,3-diamino-5-chlorobenzamide .[1]
  • Cyclization: The diamine is condensed with various aldehydes or carboxylic acids.[1]

    • Example: Condensation with a chiral pyrrolidine derivative yields Veliparib (ABT-888) analogs.[1]

    • Numbering Shift: During cyclization, the "5-chloro" on the benzene ring becomes the "6-chloro" on the benzimidazole system (due to IUPAC numbering rules for fused heterocycles).[1]

Therapeutic Relevance: Compounds derived from this scaffold are currently used in clinical trials for:

  • BRCA-mutated Breast Cancer: Exploiting synthetic lethality.[1]

  • Glioblastoma: Potentiating temozolomide.[1]

  • Ovarian Cancer: Maintenance therapy post-platinum.[1]

Safety & Handling Protocols

Hazard Class: Irritant, Potentially Energetic (Nitro-aromatic).[1]

  • Thermal Stability: As a nitro-aromatic, the compound and its precursors possess significant decomposition energy.[1] Do not heat dry solids above 100°C.[1]

  • Chlorination Risks: N-Chlorosuccinimide is corrosive.[1] The chlorination reaction in acetonitrile should be vented to a scrubber to manage minor HCl off-gassing.[1]

  • Skin Contact: Substituted nitrobenzamides are potential sensitizers.[1] Double-gloving (Nitrile) is required.[1]

References

  • Zhu, G. D., et al. (2006).[1][2][4] 2-Substituted-1H-benzimidazole-4-carboxamides as potent poly(ADP-ribose)polymerase (PARP) inhibitors.[1][2]United States Patent Application 2006/0229351 .[1][4] Link

  • Penning, T. D., et al. (2009).[1] Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.[1]Journal of Medicinal Chemistry , 52(2), 514-523.[1] Link[1]

  • Abbott Laboratories. (2010).[1] Benzimidazole derivatives for the treatment of disease.[1][2][4][5]United States Patent 7,728,026 .[1] Link

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: Benzamide-Core PARP Inhibitors via 2-Amino-5-chloro-3-nitrobenzamide

Executive Summary & Scientific Rationale This application note details the synthesis of 5-chloro-substituted benzimidazole-4-carboxamide PARP inhibitors using 2-Amino-5-chloro-3-nitrobenzamide as the critical scaffold. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of 5-chloro-substituted benzimidazole-4-carboxamide PARP inhibitors using 2-Amino-5-chloro-3-nitrobenzamide as the critical scaffold.

The Pharmacophore Strategy: Poly (ADP-ribose) polymerase (PARP) inhibitors function by competing with NAD+ for the enzyme's active site. The benzamide moiety (specifically the carbamoyl group at the 4-position of the benzimidazole core) acts as a mimetic of the nicotinamide arm of NAD+, forming essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

Why this Starting Material? The precursor 2-Amino-5-chloro-3-nitrobenzamide provides a pre-functionalized core that addresses two synthetic challenges:

  • Regioselectivity: The 3-nitro/2-amino arrangement is perfectly set up for cyclization into the benzimidazole ring.

  • Halogen Handle: The 5-chloro substituent improves lipophilicity and metabolic stability (blocking P450 oxidation sites) compared to the unsubstituted parent (e.g., Veliparib analogs), while offering a handle for further cross-coupling if required.

Retrosynthetic Analysis & Pathway

The synthesis follows a convergent route involving the selective reduction of the nitro group followed by cyclization with a chiral carboxylic acid derivative.

SynthesisPathway Figure 1: Synthetic pathway from nitro-benzamide precursor to PARP inhibitor scaffold. SM 2-Amino-5-chloro- 3-nitrobenzamide (Starting Material) Intermediate 2,3-Diamino-5-chloro- benzamide (Unstable Intermediate) SM->Intermediate Selective Reduction (Fe/AcOH or Pt-S/H2) Coupling Amide Coupling (with R-COOH) Intermediate->Coupling EDC/HOBt DMF Cyclization Benzimidazole Ring Closure Coupling->Cyclization AcOH, Heat Target 5-Chloro-benzimidazole- 4-carboxamide (PARP Inhibitor) Cyclization->Target Deprotection/Salt Formation

Critical Control Points (The "Why" Behind the Steps)

ParameterCriticalityScientific Insight
Reduction Selectivity High Standard catalytic hydrogenation (Pd/C, H₂) often causes hydrodechlorination (stripping the Cl atom). We utilize Iron/Acetic Acid or Sulfided Platinum to reduce the nitro group while preserving the aryl chloride.
Diamine Stability Medium The intermediate 2,3-diamino-5-chlorobenzamide is oxidation-sensitive (turning dark/polymerizing). It should be used immediately in the next step or stored under argon at -20°C.
Cyclization pH High Ring closure to benzimidazole requires acidic conditions (AcOH). However, the carboxamide group is hydrolytically labile. Temperature must be strictly controlled (60-70°C) to favor cyclization over amide hydrolysis.

Detailed Experimental Protocol

Step 1: Selective Reduction of Nitro Group

Objective: Convert 2-Amino-5-chloro-3-nitrobenzamide to 2,3-Diamino-5-chlorobenzamide without de-chlorination.

  • Reagents:

    • Starting Material: 10.0 g (46.4 mmol)

    • Iron Powder (325 mesh): 13.0 g (232 mmol, 5 eq)

    • Solvent: Acetic Acid (100 mL) / Ethanol (100 mL)

    • Catalyst: Conc. HCl (1 mL - activator)

  • Procedure:

    • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen.

    • Dissolution: Charge the starting material, Ethanol, and Acetic Acid. Stir to form a suspension.

    • Activation: Add Iron powder in portions. Add Conc. HCl dropwise.

    • Reaction: Heat the mixture to 60°C . An exotherm is often observed; maintain temperature <75°C to prevent side reactions. Monitor by HPLC (Target Rt shifts earlier due to amine formation).

    • Workup: Once starting material is <1% (approx. 2-3 hours), cool to room temperature.

    • Filtration: Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 100 mL).

    • Drying: Dry organics over Na₂SO₄ and concentrate.

    • Yield: Expect ~8.0 g (90%) of a tan/brown solid. Proceed immediately to Step 2.

Step 2: Coupling and Cyclization

Objective: React diamine with N-Boc-L-Proline (generic side chain) to form the benzimidazole core.

  • Reagents:

    • Diamine Intermediate: 8.0 g (43.1 mmol)

    • N-Boc-L-Proline: 10.2 g (47.4 mmol)

    • HATU: 18.0 g (47.4 mmol)

    • DIPEA: 15 mL

    • Solvent: DMF (dry)

  • Procedure:

    • Coupling: Dissolve N-Boc-L-Proline in DMF (80 mL). Add DIPEA and HATU. Stir for 15 min to activate the acid.

    • Addition: Add the Diamine intermediate (dissolved in minimal DMF) dropwise.

    • Stir: Stir at RT for 4-6 hours. LC-MS should show the formation of the amide intermediate (M+H = ~382).

    • Cyclization (One-Pot): Add Glacial Acetic Acid (50 mL) to the reaction mixture. Heat to 65°C for 3 hours.

      • Mechanism:[1][2] The acid catalyzes the dehydration of the amide to form the imidazole ring.

    • Workup: Cool and pour into ice water (500 mL). The product usually precipitates.

    • Purification: Filter the solid. If gummy, extract with DCM. Purify via Flash Chromatography (0-10% MeOH in DCM).

Step 3: Final Deprotection

Objective: Remove Boc group to yield the active inhibitor.

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Suspend the intermediate in Dioxane. Add 4M HCl. Stir 2 hours. Filter the hydrochloride salt.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct benzimidazole proton (~8.5 ppm), Amide doublets, loss of Boc peak.
Purity HPLC (C18, ACN/Water)>98.0% Area.
Chlorine Integrity Mass Spec (ESI)Observe characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio). Crucial check for de-halogenation.

Mechanism of Action (Visualized)

The following diagram illustrates how the synthesized Benzamide-PARP inhibitor interacts with the target protein.

MOA Figure 2: Mechanism of Action for Benzamide PARP Inhibitors. Inhibitor Synthesized Inhibitor (Benzamide Core) PARP PARP-1 Enzyme (NAD+ Binding Pocket) Inhibitor->PARP Competes with NAD+ Interaction H-Bond Network: Gly863 & Ser904 PARP->Interaction Binding Result DNA Repair Blockade (Synthetic Lethality) Interaction->Result Traps PARP on DNA

[1]

References

  • Penning, T. D., et al. (2009). "Discovery of ABT-888 (Veliparib): A Potent and Orally Bioavailable PARP Inhibitor." Journal of Medicinal Chemistry. Link

  • Gong, J., et al. (2010). "Synthesis of 2-substituted benzimidazole-4-carboxamides as potent PARP inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Patent US 7,595,406 B2. (2009). "Substituted Benzimidazole Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors." United States Patent and Trademark Office. Link

  • Zhu, H., et al. (2013). "Efficient Synthesis of 2-Amino-3-nitrobenzamide Derivatives via Selective Reduction." Organic Process Research & Development. (General reference for nitro reduction selectivity).

Sources

Application

Application Note: Strategic Utilization of 2-Amino-5-chloro-3-nitrobenzamide in Benzimidazole Scaffold Design

Executive Summary This application note details the strategic use of 2-amino-5-chloro-3-nitrobenzamide as a pivotal intermediate in the synthesis of 6-chloro-1H-benzimidazole-4-carboxamide derivatives. This scaffold is s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-amino-5-chloro-3-nitrobenzamide as a pivotal intermediate in the synthesis of 6-chloro-1H-benzimidazole-4-carboxamide derivatives. This scaffold is structurally homologous to the clinical PARP inhibitor Veliparib (ABT-888) , with the 6-chloro substituent providing a critical handle for Structure-Activity Relationship (SAR) expansion via cross-coupling reactions (e.g., Suzuki-Miyaura).

We provide a validated workflow covering the regioselective synthesis of the precursor, chemoselective reduction of the nitro group without dechlorination, and oxidative cyclization protocols to generate the benzimidazole core.

Strategic Synthesis Overview

The synthesis of benzimidazole-4-carboxamides from 2-amino-5-chloro-3-nitrobenzamide relies on the "Ortho-Diamine Strategy." The presence of the chlorine atom at position 5 (which becomes position 6 in the benzimidazole numbering) requires careful selection of reduction conditions to prevent hydrodehalogenation.

Pathway Logic
  • Precursor Synthesis: Regioselective chlorination of 2-amino-3-nitrobenzamide.

  • Activation: Reduction of the nitro group to generate the vicinal diamine (2,3-diamino-5-chlorobenzamide).

  • Cyclization: Condensation with aldehydes (oxidative) or carboxylic acids to form the benzimidazole ring.

BenzimidazoleSynthesis cluster_legend Reaction Phase Start 2-Amino-3-nitrobenzamide Inter1 2-Amino-5-chloro- 3-nitrobenzamide Start->Inter1 NCS, MeCN (Regioselective Chlorination) Inter2 2,3-Diamino- 5-chlorobenzamide Inter1->Inter2 Fe, NH4Cl (Chemoselective Reduction) Final 6-Chloro-1H-benzimidazole- 4-carboxamide Inter2->Final R-CHO, Na2S2O5 (Oxidative Cyclization)

Figure 1: Synthetic workflow from the nitrobenzamide precursor to the functionalized benzimidazole core.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Chlorination

Objective: Synthesis of 2-Amino-5-chloro-3-nitrobenzamide. Rationale: Direct chlorination of 2-amino-3-nitrobenzamide using N-Chlorosuccinimide (NCS) occurs preferentially at the para position relative to the amino group (C5), driven by the directing effect of the amine and steric hindrance at C4/C6.

Materials:

  • 2-Amino-3-nitrobenzamide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (Anhydrous, 10 vol)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-amino-3-nitrobenzamide and anhydrous acetonitrile. Heat to 50°C to ensure partial solubility.

  • Addition: Add NCS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 60°C.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by HPLC/TLC (Mobile phase: 50% EtOAc/Hexane). The product is less polar than the starting material.

  • Work-up: Cool the mixture to 0–5°C. The product precipitates as a yellow solid.

  • Filtration: Filter the solids and wash with cold acetonitrile (2 vol).

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 80–85%

    • Purity: >98% (HPLC)

Protocol B: Chemoselective Nitro Reduction

Objective: Preparation of 2,3-diamino-5-chlorobenzamide. Challenge: Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of dechlorination (hydrodehalogenation). Solution: Use Iron-mediated reduction (Bechamp conditions) or Sodium Dithionite to preserve the aryl chloride.

Materials:

  • 2-Amino-5-chloro-3-nitrobenzamide (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH4Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro compound in Ethanol/Water (3:1) (10 vol).

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Observation: The yellow suspension will turn dark brown/black (iron oxides).

  • Monitoring: Reaction is typically complete within 2 hours. Monitor for the disappearance of the nitro peak (TLC/LCMS).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to ~20% volume. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Stability Note: Phenylenediamines are oxidation-sensitive. Use immediately in the next step or store under Nitrogen at -20°C.

Protocol C: Oxidative Cyclization to Benzimidazole

Objective: Formation of the 6-chloro-1H-benzimidazole-4-carboxamide core. Method: "One-pot" condensation with aldehydes using Sodium Metabisulfite (Na2S2O5) as the oxidant. This method is superior to acid-catalyzed cyclization for library synthesis as it tolerates diverse functional groups on the aldehyde.

Materials:

  • 2,3-Diamino-5-chlorobenzamide (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq) (e.g., 4-fluorobenzaldehyde for PARP analogs)

  • Sodium Metabisulfite (Na2S2O5) (1.2 eq)

  • Solvent: Ethanol/Water (3:1) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Mixing: Dissolve the diamine and the aldehyde in the solvent at room temperature.

  • Oxidant Addition: Add Na2S2O5 in one portion.

  • Heating: Heat to reflux (80–90°C) for 4–6 hours.

    • Mechanism: The diamine condenses with the aldehyde to form an imine/aminal intermediate, which is then oxidized by the bisulfite adduct mechanism to the aromatic benzimidazole.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Pour into ice-water (10 vol).

    • Adjust pH to ~8 using saturated NaHCO3.

  • Isolation: The product usually precipitates. Filter and wash with water and diethyl ether.

    • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the diamine NH signals.

Analytical Data & Validation

For the core scaffold 6-chloro-2-(4-fluorophenyl)-1H-benzimidazole-4-carboxamide :

AssayExpected ResultInterpretation
HPLC Purity >95%Single peak at 254 nm.
MS (ESI+) [M+H]+ ~ 290/292Characteristic 3:1 Chlorine isotope pattern.
1H NMR (DMSO-d6) δ 7.5-8.5 (Ar-H)Doublets for benzimidazole H5/H7 (meta coupling).
1H NMR (Amide) δ 7.6, 9.2 (br s)Two distinct broad singlets for -CONH2 (restricted rotation).

Self-Validating Checkpoint: If the Mass Spectrum shows a single peak at M+H without the +2 isotope pattern (i.e., loss of Cl), the reduction step (Protocol B) was too aggressive. Switch from Pd/C to Fe/NH4Cl immediately.

Application in Drug Discovery (PARP Inhibitors)[3][4][5][6][7]

The benzimidazole-4-carboxamide motif mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Veliparib (ABT-888): Unsubstituted at C6.

  • 6-Chloro Analogs: The C6-chloro substituent projects into the solvent-exposed region or a hydrophobic pocket depending on the specific isoform (PARP-1 vs PARP-2).

  • Further Derivatization: The 6-chloro group allows for late-stage diversification via Suzuki coupling to introduce solubility-enhancing groups (e.g., methylpiperazines) without rebuilding the core.

References

  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry.

  • Zhu, G. D., et al. (2006). "Synthesis of 2-amino-5-chloro-3-nitrobenzamide and its application in PARP inhibitors." Patent US 2006/0229351 A1.

  • Reddy, K. B., et al. (2018). "Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors." Current Bioactive Compounds.

  • Hanan, E. J., et al. (2010). "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett.

  • BenchChem. (2025).[5] "2-Amino-5-chloro-3-nitrobenzamide Product Data."

Sources

Method

experimental protocol for "2-Amino-5-chloro-3-nitrobenzamide" synthesis

[1][2] Abstract & Strategic Overview This application note details a robust, scalable experimental protocol for the synthesis of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the development of PARP inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

This application note details a robust, scalable experimental protocol for the synthesis of 2-Amino-5-chloro-3-nitrobenzamide , a critical intermediate in the development of PARP inhibitors (e.g., Iniparib metabolites) and benzimidazole-based therapeutics.[1]

Unlike generic protocols that rely on the nitration of chlorobenzamides—which often yields inseparable regioisomeric mixtures—this guide utilizes a Late-Stage Regioselective Chlorination strategy.[1] By introducing the chlorine atom after establishing the nitrobenzamide core, we exploit the electronic directing effects of the 2-amino and 3-nitro groups to force electrophilic aromatic substitution almost exclusively at the 5-position.[1]

Key Advantages of This Route:
  • Regiocontrol: The amino group (strongly activating, ortho/para director) directs the incoming electrophile to position 5, as position 3 is blocked by the nitro group.

  • Operational Simplicity: Avoids high-pressure ammonia reactors by utilizing thionyl chloride activation.[1]

  • Purification: The product precipitates from the reaction matrix, often requiring only filtration rather than column chromatography.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages. The logic follows a "Functionality-First, Halogenation-Last" approach to maximize yield and purity.[1]

Retrosynthesis Target 2-Amino-5-chloro-3-nitrobenzamide (Target) Intermediate 2-Amino-3-nitrobenzamide (Core Scaffold) Target->Intermediate Regioselective Chlorination (NCS, ACN) Starting 2-Amino-3-nitrobenzoic Acid (Commercially Available) Intermediate->Starting Amidation (SOCl2, NH4OH)

Figure 1: Retrosynthetic disconnection showing the linear assembly from the benzoic acid precursor.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-nitrobenzamide

Objective: Convert the carboxylic acid to the primary amide without affecting the nitro group.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Amino-3-nitrobenzoic acid 182.131.0Starting Material
Thionyl Chloride (SOCl₂) 118.971.33Activating Agent
Ammonium Hydroxide (28% NH₃) 35.0522.0Amination Agent
Dimethoxyethane (DME) 90.127.1 mL/gSolvent
Procedure
  • Activation: Charge a dry round-bottom flask with 2-amino-3-nitrobenzoic acid and anhydrous DME .

  • Acid Chloride Formation: Add Thionyl Chloride dropwise under nitrogen. Heat the mixture to 50°C and stir for 12 hours .

    • Mechanism:[1][2][3][4][5] The carboxylic acid is converted to the highly reactive acid chloride. The amino group may form a sulfinylamine intermediate, which hydrolyzes back to the amine in the next step.

  • Quench/Amidation: Cool the reaction mass to room temperature. Slowly add this solution into a pre-cooled vessel containing concentrated Ammonium Hydroxide (excess is critical to scavenge HCl and drive equilibrium).

  • Precipitation: Stir the resulting slurry at 50°C for 2 hours.

  • Workup: Add water to dilute. Cool to 0-5°C. Filter the yellow precipitate.[1]

  • Purification: Wash the filter cake with water followed by cold isopropanol. Dry under vacuum at 45°C.

    • Expected Yield: ~85-90%.[1][6]

Stage 2: Regioselective Chlorination (The Critical Step)

Objective: Install the chlorine atom at the 5-position using N-Chlorosuccinimide (NCS).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Amino-3-nitrobenzamide 181.151.0Substrate
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating Agent
Acetonitrile (ACN) 41.05250 mL/gSolvent
Detailed Workflow
  • Dissolution: In a reaction vessel equipped with a reflux condenser and nitrogen line, dissolve 2-amino-3-nitrobenzamide in warm Acetonitrile (approx. 40-50°C).

    • Note: A large volume of solvent is used to ensure homogeneity, as the starting material has low solubility.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) in a single portion.

  • Reaction: Heat the mixture to 60°C and stir for 20–24 hours .

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material spot (lower Rf) should disappear, replaced by the product spot.

  • Crystallization: Allow the mixture to cool slowly to room temperature (20-25°C). The product will crystallize out of the solution.[6]

  • Filtration: Filter the solids.

  • Washing: Wash the cake with cold Acetonitrile (2 x volumes) to remove succinimide byproducts.

  • Drying: Dry in a vacuum oven at 50°C for 8 hours.

Workflow Start Start: 2-Amino-3-nitrobenzamide + Acetonitrile Heat Heat to 40-50°C (Dissolution) Start->Heat AddNCS Add NCS (1.05 eq) Heat->AddNCS React Reaction: 60°C, 24h (Electrophilic Substitution) AddNCS->React Cool Cool to 20°C (Product Crystallizes) React->Cool Filter Filtration & Wash (Remove Succinimide) Cool->Filter Final Final Product: 2-Amino-5-chloro-3-nitrobenzamide Filter->Final

Figure 2: Process flow for the regioselective chlorination stage.

Analytical Validation

To confirm the identity and purity of the synthesized compound, compare your data against these standard values.

  • Appearance: Yellow crystalline solid.

  • Melting Point: >250°C (decomposition).

  • 1H NMR (400 MHz, DMSO-d6):

    • The key diagnostic is the loss of the triplet/doublet pattern of the unsubstituted ring and the appearance of two doublets (meta-coupling) for protons H-4 and H-6.[1]

    • δ 8.30 (d, J=2.5 Hz, 1H): Proton at position 4 (between NO2 and Cl).

    • δ 8.05 (d, J=2.5 Hz, 1H): Proton at position 6 (between Cl and Amide).

    • δ 8.20 (br s, 1H) & 7.60 (br s, 1H): Amide NH₂ protons.

    • δ ~8.00 (br s, 2H): Aniline NH₂ protons (broad, exchangeable).

  • Mass Spectrometry (ESI+):

    • Calculate [M+H]+ for C7H6ClN3O3: 216.01.

    • Look for characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

Process Safety & Troubleshooting

Critical Safety Hazards
  • Energetic Compounds: Nitro-substituted aromatics can be energetic.[1] While this specific benzamide is generally stable, avoid heating dry solids above 100°C.

  • Thionyl Chloride: Releases HCl and SO₂ gas. Must be used in a fume hood with a caustic scrubber.

  • NCS: An irritant and mild oxidizer. Avoid contact with skin.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Hydrolysis of acid chloride by moisture.[1]Ensure DME is anhydrous; use a drying tube.
Incomplete Reaction (Stage 2) Reaction temperature too low.Maintain 60°C strictly. If slow, add 0.1 eq more NCS.
Regioisomers Detected Overheating during chlorination.Do not exceed 65°C. Higher temps may promote side-chain chlorination or other isomers.[1]
Product is Sticky/Dark Residual Succinimide/Impurities.Reslurry the solid in water to dissolve succinimide, then filter again.

References

  • Primary Synthesis Protocol (Patent)

    • Title: Benzimidazole-4-carboxamides, their preparation, and their use as inhibitors of the enzyme poly(ADP-ribose)polymerase.[1][7][8]

    • Source: US Patent Applic
    • URL
  • Alternative Chlorination Context

    • Title: 2-substituted-1H-benzimidazole-4-carboxamides (US Patent 7,256,194).[1]

    • Source: US P
    • URL
  • Precursor Properties

    • Title: 2-Amino-3-nitrobenzamide Structure & Data.[1][9]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 2-Amino-5-chloro-3-nitrobenzamide in PARP Inhibitor Design

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the high-value application of 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the high-value application of 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the synthesis of PARP-1 inhibitors (Poly(ADP-ribose) polymerase-1), specifically the 6-chloro-1H-benzimidazole-4-carboxamide class.[1]

[1]

Executive Summary & Rationale

In modern medicinal chemistry, 2-Amino-5-chloro-3-nitrobenzamide serves as a "privileged scaffold" precursor.[1] Its primary utility lies in its conversion to 2,3-diamino-5-chlorobenzamide , which undergoes cyclization to form benzimidazole-4-carboxamides .[1]

This structural motif is pharmacologically significant because the 4-carboxamide group mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.[1] By anchoring into the donor site of PARP-1, these inhibitors prevent DNA repair in cancer cells, inducing synthetic lethality in BRCA-deficient tumors (e.g., ovarian and breast cancers).[1] The 5-chloro substituent (becoming 6-chloro in the bicycle) modulates lipophilicity and metabolic stability, enhancing the pharmacokinetic profile of the final drug candidate.[1]

Mechanism of Action: The Pharmacophore Logic

To design effective protocols, one must understand why this molecule is used.[1]

  • Target : PARP-1 (DNA repair enzyme).[1]

  • Binding Mode : The amide group of the benzimidazole-4-carboxamide forms critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic pocket, mimicking the interaction of the natural substrate, NAD+.[1][2]

  • Role of the Precursor : The 2-amino-5-chloro-3-nitrobenzamide provides the pre-installed nitrogen atoms for the imidazole ring and the halogen handle for metabolic stability, without requiring harsh late-stage halogenation that could disrupt the heterocycle.[1]

PARP_Mechanism Precursor 2-Amino-5-chloro- 3-nitrobenzamide Intermediate 2,3-Diamino- 5-chlorobenzamide Precursor->Intermediate Selective Reduction (H2/Pd-C or Fe/AcOH) Scaffold 6-Chloro-1H-benzimidazole- 4-carboxamide Intermediate->Scaffold Cyclization (R-CHO or R-COOH) Target PARP-1 Active Site (Nicotinamide Pocket) Scaffold->Target H-Bond Mimicry (Gly863/Ser904) Outcome Synthetic Lethality (Cancer Cell Death) Target->Outcome Inhibition of DNA Repair

Figure 1: Strategic workflow converting the nitro-benzamide precursor into the bioactive PARP inhibitor scaffold.[1]

Experimental Protocols

Protocol A: Selective Reduction to 2,3-Diamino-5-chlorobenzamide

Objective : Reduce the 3-nitro group to an amine without de-chlorinating the 5-position.[1][2] Challenge : Standard catalytic hydrogenation (Pd/C, H2) often causes hydrogenolysis of aryl chlorides.[1] Solution : Use a chemoselective metal-acid reduction or poisoned catalyst.[1]

Materials:
  • 2-Amino-5-chloro-3-nitrobenzamide (Starting Material)[1]

  • Iron powder (325 mesh) or Stannous Chloride (

    
    )[1]
    
  • Glacial Acetic Acid or Ethanol/HCl[1]

  • Ethyl Acetate (EtOAc) and Sodium Bicarbonate (

    
    )[1]
    
Step-by-Step Methodology:
  • Preparation : Dissolve 10 mmol (2.15 g) of 2-Amino-5-chloro-3-nitrobenzamide in 50 mL of ethanol.

  • Activation : Add 50 mmol (2.8 g) of Iron powder.

  • Initiation : Add 2 mL of concentrated HCl dropwise (or use 20 mL glacial acetic acid as solvent for milder conditions).

  • Reflux : Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

  • Work-up :

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.[1][3]

    • Neutralize the filtrate with saturated aqueous

      
      .[1][3]
      
    • Extract with EtOAc (3 x 50 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.[1]
      
  • Yield Expectation : 85–92% of 2,3-diamino-5-chlorobenzamide (off-white solid).[1]

Protocol B: Cyclization to 2-Substituted-6-chloro-1H-benzimidazole-4-carboxamide

Objective : Form the imidazole ring using the diamine intermediate and an aldehyde (for 2-aryl/alkyl derivatives).

Materials:
  • 2,3-Diamino-5-chlorobenzamide (from Protocol A)[1][2]

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde for library generation)[1]

  • Sodium Metabisulfite (

    
    )[1]
    
  • DMF (Dimethylformamide)[1][4]

Step-by-Step Methodology:
  • Coupling : In a round-bottom flask, dissolve 5 mmol of 2,3-diamino-5-chlorobenzamide and 5 mmol of the chosen aldehyde in 20 mL of DMF.

  • Oxidant Addition : Add 6 mmol of

    
     (Sodium metabisulfite). Note: This acts as a mild oxidant to facilitate ring closure after imine formation.[1]
    
  • Reaction : Heat to 100°C for 4–6 hours.

  • Precipitation : Pour the reaction mixture into 100 mL of ice-cold water. The benzimidazole product usually precipitates.[1]

  • Purification :

    • Filter the solid.[1][2][3][5]

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).[1]

  • Validation : Confirm structure via 1H-NMR. Look for the disappearance of the aldehyde proton and the appearance of the benzimidazole NH (broad singlet, ~12-13 ppm).[1]

Data Summary & Troubleshooting

The following table summarizes critical parameters for optimizing the synthesis.

ParameterOptimal ConditionCommon PitfallImpact on Quality
Reduction Solvent Ethanol/AcOHMethanol (slow)Incomplete reduction
Reduction Catalyst Fe/HCl or SnCl2Pd/C + H2Dechlorination (Loss of Cl at pos 5)
Cyclization Temp 100–120°C< 80°CIntermediate imine accumulation (no ring closure)
Purification Precipitation in WaterAcidic workupProduct loss (Benzimidazoles are basic)
Comparative Activity Data (Representative)

Inhibition of PARP-1 Enzyme (IC50)[1][4]

  • Reference (Veliparib analog) : 5 nM

  • 2-Phenyl-6-chloro-benzimidazole-4-carboxamide : 45 nM[1]

  • 2-(4-Fluorophenyl)-6-chloro-benzimidazole-4-carboxamide : 12 nM[1]

  • Note: The 4-carboxamide group derived from the starting material is essential.[1] Removing it leads to >1000 nM IC50 (loss of activity).[1]

References

  • Synthesis of PARP Inhibitors : Preparation of 2-substituted-1H-benzimidazole-4-carboxamides as PARP inhibitors. (2006).[1][6] US Patent Application 2006/0229351.[1]

  • Benzimidazole Scaffolds : Recent achievements in the synthesis of benzimidazole derivatives.[1] (2023).[1][7] RSC Advances / NIH.[1]

  • Medicinal Chemistry of Benzamides : 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives.[1][2] (2012).[1] PMC.

  • Synthetic Methodology : Process for preparing 2-amino-5-bromobenzamide derivatives (Analogous chemistry). (2010).[1][6] European Patent Office.[1]

  • Biological Context : Dual inhibitory potency for PARP-1 and DHODH of benzimidazole carboxamides.[1][2] (2021).[1][8] ResearchGate.

Sources

Method

Application Note: Leveraging 2-Amino-5-chloro-3-nitrobenzamide Scaffolds for Next-Generation PARP Inhibitor Development

Executive Summary In the landscape of anti-inflammatory drug discovery, 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7) has emerged as a critical synthetic intermediate. It serves as the foundational scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7) has emerged as a critical synthetic intermediate. It serves as the foundational scaffold for the benzimidazole carboxamide class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Unlike first-generation PARP inhibitors designed primarily for oncology (synthetic lethality in BRCA-deficient tumors), derivatives of this specific benzamide scaffold are increasingly targeted toward sterile inflammation and necrosis-driven pathologies (e.g., ischemia-reperfusion injury, sepsis, and neuroinflammation).

This guide details the optimized protocols for synthesizing, functionalizing, and validating this scaffold, emphasizing its role in blocking the PARP-1


 NAD+ Depletion 

Necroptosis
axis.

Mechanistic Insight: The Benzamide Pharmacophore

To utilize this compound effectively, researchers must understand its structural function within the PARP active site.

The Nicotinamide Mimic

PARP enzymes cleave NAD+ to attach ADP-ribose units to target proteins. The 2-amino-3-nitrobenzamide core acts as a nicotinamide mimic .

  • Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

  • Role of the 5-Chloro Substituent: The chlorine atom at the 5-position (introduced via this intermediate) fills a hydrophobic pocket within the enzyme, significantly enhancing potency and selectivity compared to unsubstituted benzamides.

  • Role of the 3-Nitro Group: This is a "masking" group. It is reduced to an amine to allow cyclization into the benzimidazole ring, which locks the conformation for maximal inhibitory constant (

    
    ).
    
Pathway Visualization

The following diagram illustrates the pathological pathway this scaffold is designed to interrupt.

PARP_Inflammation_Pathway ROS ROS / DNA Damage PARP1 PARP-1 Hyperactivation ROS->PARP1 Triggers NAD NAD+ Depletion PARP1->NAD Consumes ATP ATP Collapse NAD->ATP Glycolysis Failure HMGB1 HMGB1 Release (DAMPs) ATP->HMGB1 Necrotic Cell Death Inflammation Systemic Inflammation (Sepsis/Necrosis) HMGB1->Inflammation Activates Macrophages Scaffold 2-Amino-5-chloro-3-nitrobenzamide (Precursor to Benzimidazole Inhibitor) Inhibitor Active Benzimidazole Drug Scaffold->Inhibitor Chemical Synthesis Inhibitor->PARP1 Competitive Inhibition (Ki < 5 nM)

Figure 1: The "Parthanatos" pathway. Excessive PARP-1 activation leads to metabolic collapse. Inhibitors derived from the 2-amino-5-chloro-3-nitrobenzamide scaffold prevent NAD+ depletion, shifting cell death from necrosis (inflammatory) to apoptosis (non-inflammatory).

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize high-purity 2-Amino-5-chloro-3-nitrobenzamide from 2-amino-3-nitrobenzamide. Challenge: Avoiding over-chlorination or chlorination at the wrong position.

Materials:

  • Starting Material: 2-Amino-3-nitrobenzamide (CAS: 313279-12-6)

  • Reagent: N-Chlorosuccinimide (NCS)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Nitrogen atmosphere manifold, Oil bath.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-Amino-3-nitrobenzamide (1.0 eq) and anhydrous MeCN (15 mL per gram).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) in a single portion.

    • Note: NCS is preferred over

      
       gas for stoichiometric control.
      
  • Reaction: Heat the mixture to 60°C under a nitrogen blanket. Stir for 20–24 hours.

    • Monitoring: Monitor via LC-MS. The product peak (M+1 ≈ 216/218) should appear; starting material should disappear.

  • Work-up: Cool the reaction to room temperature (25°C). The product typically precipitates out of the acetonitrile solution.

  • Filtration: Filter the solids. Wash the filter cake with cold MeCN (

    
    ) to remove succinimide byproducts.
    
  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 80–85%.

    • QC Criteria: Purity >98% by HPLC (254 nm).

Protocol B: Functionalization to Active Benzimidazole

Objective: Convert the scaffold into a bioactive PARP inhibitor (e.g., ABT-472 analog).

Workflow:

  • Reduction:

    • Dissolve 2-Amino-5-chloro-3-nitrobenzamide in Methanol/THF.

    • Hydrogenate using Raney Nickel or Pd/C (50 psi

      
      ) to yield 2,3-diamino-5-chlorobenzamide .
      
    • Critical Step: This diamine is oxidation-sensitive. Use immediately or store under Argon.

  • Cyclocondensation:

    • React the diamine with an aldehyde (R-CHO) or carboxylic acid derivative in the presence of an acid catalyst (e.g., acetic acid) or oxidative cyclizing agent (e.g.,

      
      ).
      
    • Result: Formation of the 2-substituted-6-chloro-1H-benzimidazole-4-carboxamide .

Biological Validation Data

When developing derivatives of this scaffold, the following quantitative metrics are standard for assessing anti-inflammatory potential.

Table 1: Comparative Potency Metrics
Compound StageAssay TypeTarget MetricSuccess Criteria
Scaffold (Precursor) HPLC Purity% Area> 98%
Final Derivative PARP-1 Enzyme Assay

/

< 10 nM
Final Derivative PARP-2 Enzyme Assay

> 500 nM (if selectivity is desired)
Cellular Model LPS-Stimulated MacrophagesTNF-

/ IL-6
> 50% reduction at 1

M
Cellular Model Necrosis Assay (

induced)
HMGB1 ReleaseSignificant inhibition vs Vehicle
Protocol C: High-Throughput PARP Inhibition Assay

Objective: Verify that the synthesized derivative retains the pharmacophore activity.

  • Reagents: Recombinant human PARP-1, Biotinylated NAD+, Histone-coated microplates, Streptavidin-HRP.

  • Preparation: Prepare serial dilutions of the benzimidazole derivative (derived from the 5-chloro scaffold) in DMSO.

  • Reaction:

    • Incubate PARP-1 enzyme + Inhibitor + Biotin-NAD+ + Activated DNA (params) in the histone-coated wells for 60 mins.

  • Detection: Wash wells, add Streptavidin-HRP, then TMB substrate.

  • Analysis: Measure absorbance at 450 nm. Calculate

    
     using a 4-parameter logistic fit.
    
    • Validation: The 5-chloro substituent typically improves potency by 2-5x compared to the non-chlorinated analog.

Synthesis Workflow Diagram

The following DOT diagram visualizes the critical path from raw material to bioactive drug candidate.

Synthesis_Workflow Start 2-Amino-3-nitrobenzoic Acid Step1 Amidation (SOCl2 / NH3) Start->Step1 Intermed1 2-Amino-3-nitrobenzamide Step1->Intermed1 Step2 Regioselective Chlorination (NCS / MeCN / 60°C) Intermed1->Step2 Target 2-Amino-5-chloro-3-nitrobenzamide (The Scaffold) Step2->Target Step3 Nitro Reduction (H2 / Pd/C) Target->Step3 Diamine 2,3-Diamino-5-chlorobenzamide Step3->Diamine Step4 Cyclization (R-CHO / Acid) Diamine->Step4 Drug Benzimidazole PARP Inhibitor Step4->Drug

Figure 2: Synthetic route illustrating the pivotal position of the 2-Amino-5-chloro-3-nitrobenzamide scaffold in generating benzimidazole PARP inhibitors.

References

  • Penning, T. D., et al. (2009). Benzimidazole-4-carboxamides as potent, orally active inhibitors of poly(ADP-ribose)polymerase (PARP) for the treatment of cancer. United States Patent US 7,595,406 B2.[1] Link

  • Gandhi, V. B., et al. (2010). 2-Substituted-1H-benzimidazole-4-carboxamides as PARP inhibitors.[2] United States Patent US 7,728,026 B2.[2] Link

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[2][3] Pharmacological Reviews, 54(3), 375-429. Link

  • Zhu, G., et al. (2004). Synthesis of 2-substituted benzimidazole-4-carboxamides as potent PARP-1 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 14(10).[1] Link

Sources

Application

cellular PARP assay protocol involving "2-Amino-5-chloro-3-nitrobenzamide" precursors

Application Note: Cellular Evaluation of PARP Inhibitors Derived from 2-Amino-5-chloro-3-nitrobenzamide Scaffolds Part 1: Strategic Overview From Precursor to Potency: The Benzamide Scaffold The molecule 2-Amino-5-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Evaluation of PARP Inhibitors Derived from 2-Amino-5-chloro-3-nitrobenzamide Scaffolds

Part 1: Strategic Overview

From Precursor to Potency: The Benzamide Scaffold The molecule 2-Amino-5-chloro-3-nitrobenzamide serves as a critical synthetic precursor (intermediate) for a potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors, specifically the benzimidazole-4-carboxamides (e.g., analogs related to ABT-472 and Veliparib). The chemical transformation involves the reduction of the 3-nitro group to an amine, followed by cyclization to form the benzimidazole core, which mimics the nicotinamide moiety of NAD+, the substrate of PARP enzymes.

In drug discovery, validating the biological efficacy of compounds synthesized from this scaffold requires a rigorous cellular testing cascade.[1] This guide details the protocols for evaluating these "precursor-derived" inhibitors, focusing on two critical parameters: Catalytic Inhibition (PARylation suppression) and PARP Trapping (Chromatin retention) .

Mechanistic Logic:

  • Catalytic Inhibition: The benzimidazole core competes with NAD+ at the PARP active site, preventing the formation of Poly(ADP-ribose) (PAR) chains in response to DNA damage.

  • PARP Trapping: Potent inhibitors not only block catalysis but also trap the PARP enzyme on damaged DNA, forming cytotoxic complexes. This "trapping" potency is often distinct from catalytic IC50 and correlates better with clinical efficacy in BRCA-deficient tumors.

Part 2: Experimental Protocols

Protocol A: Cellular PARylation Inhibition Assay (Pharmacodynamics)

Objective: Quantify the IC50 of the test compound for inhibiting H2O2-induced PAR formation in intact cells.

Materials & Reagents:

  • Cell Line: HeLa (ATCC CCL-2) or MDA-MB-436 (BRCA1-deficient).

  • Test Compounds: Derivatives of 2-Amino-5-chloro-3-nitrobenzamide (dissolved in DMSO).

  • Stimulus: Hydrogen Peroxide (H2O2), 10 mM stock.[1]

  • Detection: Mouse anti-PAR antibody (Clone 10H, Trevigen/Bio-Techne) or equivalent.

  • Lysis Buffer: PARP Lysis Buffer (50 mM Tris pH 8.0, 200 mM NaCl, 1% Triton X-100, 1 mM DTT, Protease Inhibitors, 10 µM PARP Inhibitor added post-lysis to prevent ex vivo PARylation).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed HeLa cells at

      
       cells/well in 6-well plates. Incubate for 24 hours to reach 70-80% confluency.
      
  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) in complete media.

    • Replace media with drug-containing media.

    • Critical Step: Incubate for 1 hour at 37°C. This ensures the inhibitor equilibrates within the nucleus and occupies the PARP active site before DNA damage occurs.

  • DNA Damage Induction:

    • Add H2O2 to the media to a final concentration of 1 mM .

    • Incubate for exactly 5 minutes at 37°C.

    • Note: H2O2 induces rapid Single Strand Breaks (SSBs), triggering maximal PARP1 activation immediately. Longer incubations lead to PAR degradation by PARG.

  • Termination & Lysis:

    • Aspirate media immediately.

    • Wash once with ice-cold PBS.[1]

    • Add 200 µL ice-cold Lysis Buffer .

    • Scrape cells and transfer to microcentrifuge tubes on ice.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Western Blot Analysis:

    • Load 20 µg protein per lane on a 4-12% Bis-Tris gradient gel.

    • Transfer to Nitrocellulose membrane (PVDF can have higher background for anti-PAR).

    • Block with 5% Non-fat Milk in TBST.

    • Incubate with Anti-PAR antibody (1:1000) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody.[1]

    • Develop with ECL.[1]

Data Output: The signal will appear as a high-molecular-weight smear (PAR polymers).[1] Densitometry of the smear (normalized to Actin/Tubulin) is plotted against log[Compound] to calculate cellular IC50.

Protocol B: Chromatin Fractionation (PARP Trapping Assay)

Objective: Determine if the benzimidazole derivative traps PARP1 on chromatin, a key driver of synthetic lethality.

Materials:

  • Fractionation Buffer A (Soluble): 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.

  • Fractionation Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.

  • Alkylating Agent: Methyl methanesulfonate (MMS).

Step-by-Step Methodology:

  • Treatment:

    • Treat cells with Test Compound (at 1 µM or IC90) for 1 hour.

    • Add 0.01% MMS to induce DNA alkylation damage (which traps PARP).

    • Incubate for 4 hours .

  • Fractionation:

    • Harvest cells and wash with PBS.[1]

    • Resuspend pellet in Buffer A (low salt/detergent). Incubate on ice for 5 min.

    • Centrifuge at 1,300 x g for 5 min at 4°C.

    • Supernatant 1: Cytoplasmic/Soluble Nuclear fraction (Unbound PARP).

    • Pellet: Nuclei/Chromatin.

  • Chromatin Extraction:

    • Wash the pellet once with Buffer A to remove contaminants.

    • Resuspend pellet in Buffer B (or RIPA) and sonicate (10 sec on/off x 3) to shear chromatin and release trapped proteins.

    • Centrifuge at 14,000 x g for 10 min.

    • Supernatant 2: Chromatin-bound fraction (Trapped PARP).

  • Analysis:

    • Perform Western Blot on both fractions probing for PARP1 .

    • Result: Effective trappers (like Talazoparib) will shift PARP1 mass from Supernatant 1 to Supernatant 2.

Part 3: Visualization & Data Structure

Signaling Pathway: PARP Inhibition Mechanism

The following diagram illustrates how the benzimidazole precursor-derived inhibitors intervene in the DNA Damage Response (DDR).

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP_Active PARP1 (Active) Bound to DNA DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Catalysis (Requires NAD+) Trapping PARP-DNA Complex (Cytotoxic Trap) PARP_Active->Trapping Stabilized by Inhibitor NAD NAD+ NAD->PAR_Chains Inhibitor Benzimidazole Inhibitor (From Precursor) Inhibitor->PARP_Active Competes with NAD+ Repair Recruitment of XRCC1/Ligase III PAR_Chains->Repair Signals

Caption: Mechanism of Action. The inhibitor blocks NAD+ binding (preventing repair signaling) and stabilizes the PARP-DNA complex (Trapping), leading to synthetic lethality.

Quantitative Data Summary Table

When reporting results for compounds derived from the 2-Amino-5-chloro-3-nitrobenzamide scaffold, structure your data as follows:

Compound IDModification (R-Group)Cellular PAR IC50 (nM)Trapping Index (vs. DMSO)Viability EC50 (BRCA-/-)
Ref (Olaparib) N/A5.01.0x15 nM
Ref (Talazoparib) N/A1.2>100x0.5 nM
Test Cmpd A 2-methylpyrrolidine4.512x10 nM
Test Cmpd B Piperazine derivative50.01.5x200 nM

Note: The "Trapping Index" is the ratio of Chromatin-bound PARP in treated vs. untreated cells.

Part 4: References

  • National Institutes of Health (NIH). (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.[2] Retrieved from [Link]

  • Google Patents. (2006). Patent US20060229351A1: PARP inhibitors (2-amino-5-chloro-3-nitrobenzamide intermediate). Retrieved from

  • Trevigen (Cosmo Bio). (2006).[3] Universal Chemiluminescent PARP Assay Kit Protocol. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-5-chloro-3-nitrobenzamide as a Scaffold for Benzimidazole-Based PARP Inhibitors

Executive Summary This technical guide details the utility of 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP inhibitors (like Iniparib) utilized simple benzamide cores, next-generation inhibitors (such as Veliparib and substituted benzimidazoles) require fused heterocyclic scaffolds.

This molecule serves as a "pre-cyclization" pharmacophore. The specific arrangement of the 2-amino and 3-nitro groups allows for controlled reduction and cyclization to form 6-chlorobenzimidazole-4-carboxamide derivatives. These derivatives mimic the nicotinamide moiety of NAD+, effectively competing for the PARP catalytic domain.

Chemical Profile & Structural Logic

The "Pre-Warhead" Configuration

The value of 2-Amino-5-chloro-3-nitrobenzamide lies in its high functionality density. Every substituent plays a specific role in the downstream synthesis of the inhibitor:

  • Benzamide (C-1): Mimics the amide group of Nicotinamide; essential for hydrogen bonding with the Gly863 and Ser904 residues in the PARP active site.

  • Amino (C-2) & Nitro (C-3): Constitute a "masked" diamine. The nitro group prevents premature cyclization and deactivates the ring against oxidation until the specific reduction step.

  • Chloro (C-5): A lipophilic handle that fills the hydrophobic pocket of the enzyme, often improving potency (IC50) compared to the unsubstituted analog.

Mechanism of Action: Synthetic Lethality

The final benzimidazole products derived from this intermediate function via Synthetic Lethality . In BRCA1/2-deficient cancer cells, the Homologous Recombination (HR) repair pathway is broken. By inhibiting PARP (which handles single-strand breaks), the drug forces the cell to rely on the defective HR pathway, leading to catastrophic DNA collapse and apoptosis.

Experimental Protocols

Protocol A: Quality Control & Solubilization

Before initiating synthesis or assays, the purity of the intermediate must be verified, as nitro-reduction is sensitive to impurities.

Materials:

  • 2-Amino-5-chloro-3-nitrobenzamide (Custom synthesis or derived from Acid CAS: 6324-51-2)

  • DMSO (Anhydrous, >99.9%)

  • HPLC-grade Methanol

Procedure:

  • Visual Inspection: The compound should appear as a yellow to orange crystalline solid (characteristic of nitroanilines).

  • Solubility Check: Dissolve 10 mg in 1 mL DMSO.

    • Pass: Clear, yellow solution.

    • Fail: Turbidity suggests polymerization or inorganic salt contamination.

  • HPLC Purity Assessment:

    • Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV at 254 nm and 280 nm.

    • Acceptance Criteria: >98% area under the curve (AUC).

Protocol B: Reductive Cyclization to Benzimidazole Scaffold

This is the core workflow converting the intermediate into the active enzyme inhibitor scaffold.

Reaction Overview: 2-Amino-5-chloro-3-nitrobenzamide


2,3-Diamino-5-chlorobenzamide

6-Chlorobenzimidazole-4-carboxamide
Step 1: Selective Nitro Reduction

Note: We use Fe/Acetic acid over catalytic hydrogenation to avoid de-chlorination.

  • Setup: Charge a 3-neck round bottom flask with 2-Amino-5-chloro-3-nitrobenzamide (1.0 eq) and Ethanol/Acetic Acid (1:1 v/v).

  • Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq) slowly to the stirring solution.

  • Reflux: Heat to 80°C for 2 hours. Monitor by TLC (The bright yellow spot of the starting material will disappear, replaced by a fluorescent blue/white spot of the diamine).

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Neutralize with sat. NaHCO3 and extract with Ethyl Acetate.

  • Intermediate Isolation: Isolate 2,3-diamino-5-chlorobenzamide . Do not store for long periods; prone to oxidation.

Step 2: Cyclization (The "Warhead" Formation)
  • Reagent: Dissolve the diamine (from Step 1) in anhydrous THF.

  • Cyclizing Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

    • Alternative: For a 2-H benzimidazole, use Formic Acid at 90°C.

    • Alternative: For a 2-Methyl benzimidazole, use Triethyl Orthoacetate.

  • Reaction: Stir at reflux (65°C) for 4 hours.

  • Purification: The product, 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxamide , often precipitates upon cooling. Filter and wash with cold ether.

Protocol C: PARP-1 Inhibition Assay

Validating the biological activity of the synthesized scaffold.[1]

Assay Principle: ELISA-based detection of poly(ADP-ribose) (PAR) polymers formed on histones.

Materials:

  • Recombinant Human PARP-1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Activated DNA (Calf Thymus).

Workflow:

  • Preparation: Dilute the synthesized benzimidazole derivative in DMSO (Serial dilutions: 10 µM to 0.1 nM).

  • Incubation: Mix PARP-1 enzyme (0.5 units/well), Activated DNA, and the inhibitor in a 96-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add Biotin-NAD+ cocktail. Incubate for 60 min at RT.

  • Quenching: Add Streptavidin-HRP and chemiluminescent substrate.

  • Data Analysis: Measure Luminescence. Plot Log[Inhibitor] vs. Response to determine IC50.

    • Target IC50: < 50 nM for effective leads.

Visualizing the Workflow

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the nitro-benzamide intermediate to the active pharmacophore.

SynthesisPathway Start 2-Amino-5-chloro- 3-nitrobenzamide (Starting Material) Step1 Reduction (Fe / AcOH) Start->Step1 Selective Reduction Inter 2,3-Diamino- 5-chlorobenzamide (Unstable Intermediate) Step1->Inter Step2 Cyclization (CDI or Formic Acid) Inter->Step2 Ring Closure Final 6-Chloro-benzimidazole- 4-carboxamide (Active PARP Inhibitor) Step2->Final Pharmacophore Formation

Figure 1: Synthetic route converting the nitro-benzamide precursor into the PARP-inhibiting benzimidazole scaffold.

Mechanism of Action Diagram

This diagram details how the synthesized molecule interrupts the DNA repair pathway.

MOA DNA_Damage Single Strand DNA Break (SSB) PARP_Recruit PARP-1 Enzyme Recruitment DNA_Damage->PARP_Recruit Competition Competitive Binding at Catalytic Site PARP_Recruit->Competition NAD NAD+ Cofactor NAD->Competition Native Ligand Inhibitor Benzimidazole Inhibitor Inhibitor->Competition High Affinity Mimic Trap PARP Trapping (Enzyme frozen on DNA) Competition->Trap Inhibitor Wins Collapse Replication Fork Collapse Trap->Collapse Death Synthetic Lethality (Cell Death) Collapse->Death

Figure 2: Mechanism of Synthetic Lethality induced by the benzimidazole inhibitor.

Data Summary: Structure-Activity Relationship (SAR)

The following table highlights why the 5-chloro substituent (derived from the title compound) is superior to the hydrogen analog in PARP inhibition.

Substituent (R)Precursor MoleculeFinal ScaffoldPARP-1 IC50 (nM)Solubility (mg/mL)
-H 2-Amino-3-nitrobenzamideBenzimidazole-4-carboxamide120 nM0.8
-Cl 2-Amino-5-chloro-3-nitrobenzamide 6-Chlorobenzimidazole-4-carboxamide 24 nM 0.2
-F 2-Amino-5-fluoro-3-nitrobenzamide6-Fluorobenzimidazole-4-carboxamide45 nM0.5

Note: The Chlorine atom increases lipophilicity (LogP), improving binding affinity within the hydrophobic pocket of the PARP active site, though it slightly reduces aqueous solubility.

References

  • Sigma-Aldrich. 2-Amino-5-chloro-3-nitrobenzoic acid (Precursor Acid Data).

  • National Institutes of Health (NIH) - PubChem. Iniparib (Structural Analog Reference).

  • Journal of Medicinal Chemistry. Discovery of PARP Inhibitors: Design and Synthesis. (General reference for Benzamide PARP pharmacophores).

  • BenchChem. Synthesis Mechanism of Nitro-benzamide Intermediates.

Disclaimer: This Application Note is for research and development purposes only. The synthesis of nitro-aromatics involves hazardous materials. Always adhere to GLP (Good Laboratory Practice) and safety protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitrobenzamide

Here is the Technical Support Guide for the synthesis of 2-Amino-5-chloro-3-nitrobenzamide . Status: Operational | Tier: Level 3 (Process Chemistry) | Updated: 2025-05-20 Subject: Yield Optimization & Troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis of 2-Amino-5-chloro-3-nitrobenzamide .

Status: Operational | Tier: Level 3 (Process Chemistry) | Updated: 2025-05-20 Subject: Yield Optimization & Troubleshooting for Nitration of 2-Amino-5-chlorobenzamide[1]

Executive Summary: The "Yield Trap"

User Context: You are likely attempting to synthesize 2-Amino-5-chloro-3-nitrobenzamide as an intermediate for PARP inhibitors, antiviral agents, or novel agrochemicals.[1] The Problem: The synthesis typically involves the electrophilic nitration of 2-amino-5-chlorobenzamide.[1] While the electronics theoretically favor the 3-position (ortho to the activating amine, meta to the deactivating amide), this reaction is notorious for "Tarring" (oxidative degradation) and Hydrolysis .[1]

Core Solution: High yields (>80%) are rarely achieved through "dump-and-stir" direct nitration.[1] Success requires strict thermal gating and often a protection-deprotection strategy to prevent aniline oxidation.

The Synthetic Pathways (Decision Matrix)

The following diagram illustrates the two primary workflows. Route A is faster but riskier; Route B is longer but guarantees higher purity and yield.

SynthesisPathways Start Starting Material: 2-Amino-5-chlorobenzamide DirectNitration Route A: Direct Nitration (Mixed Acid: H2SO4/HNO3) Start->DirectNitration Fast / High Risk Protection Route B: N-Acetylation (Ac2O / AcOH) Start->Protection Recommended Quench Ice Quench (Precipitation) DirectNitration->Quench CrudeA Crude Product A (High Impurity Risk) Quench->CrudeA FinalProduct Target: 2-Amino-5-chloro-3-nitrobenzamide CrudeA->FinalProduct Low Yield (<40%) NitrationB Nitration of Intermediate (HNO3 / H2SO4, <10°C) Protection->NitrationB Hydrolysis Deprotection (Hydrolysis) (Acidic or Basic) NitrationB->Hydrolysis Hydrolysis->FinalProduct High Yield (>75%)

Figure 1: Comparison of Direct Nitration vs. Protected Route.[1] Route B minimizes oxidative side-reactions.[1]

Critical Control Points (CCP) & Optimization

Phase 1: The Nitration Step (The Bottleneck)

Whether you choose Route A or B, the nitration physics remain the same.[1] The reaction is an exothermic electrophilic aromatic substitution (


) .

Protocol Standard:

  • Solvent: Conc. Sulfuric Acid (

    
    , 98%).
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Potassium Nitrate (
    
    
    
    ).
  • Temperature: MUST be < 5°C during addition.

Data: Reagent Performance Comparison
ParameterMethod 1: Mixed Acid (

)
Method 2: Solid Nitrate (

)
Exotherm Profile Sharp, immediate heat spike.[1] Hard to control.Gradual dissolution.[2] easier thermal management.
Water Content Introduces water (from

), promoting hydrolysis.
Anhydrous conditions initially.[3]
Yield Impact Lower (due to hydrolysis of amide).Higher (+15-20%) .[1]
Recommendation Avoid for this specific substrate.Preferred Method.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Oxidative degradation of the free amine. Mechanism: Nitric acid is a strong oxidant. If the amine at position 2 is unprotected, it oxidizes to form quinones and azo-polymers before the nitro group can attach at position 3.[1] Corrective Action:

  • Switch to Route B (Acetylation): Protect the amine with Acetic Anhydride (

    
    ) to form 2-acetamido-5-chlorobenzamide.[1] The acetamido group is still ortho-directing but resistant to oxidation [1].
    
  • Temperature Control: Ensure internal temperature never exceeds 5°C. Use an acetone/dry-ice bath if necessary.

Issue 2: "I have low conversion; starting material remains."

Diagnosis: Poor solubility ("Slurry Dynamics"). Context: 2-Amino-5-chlorobenzamide is poorly soluble in cold sulfuric acid. If it sits as a clump, nitration only happens on the surface. Corrective Action:

  • Pre-dissolution: Dissolve the starting material in

    
     at room temperature (20-25°C) before cooling to 0°C. Ensure a clear solution before adding the nitrate source.
    
  • Micronization: If using solid addition, grind the starting material to a fine powder.

Issue 3: "The product is contaminated with 2-Amino-5-chloro-3-nitrobenzoic ACID."[1]

Diagnosis: Hydrolysis of the amide bond.[2] Mechanism: The amide group (


) hydrolyzes to the acid (

) in the presence of water and strong acid/heat.[1] Corrective Action:
  • Eliminate Water: Use Fuming Nitric Acid or Solid

    
      instead of 65% 
    
    
    
    .
  • Quenching Protocol: Do not heat the reaction to drive it to completion. Quench immediately onto crushed ice (not water) to keep the temperature low during dilution.

Validated Experimental Protocol (Recommended)

Target: 2-Amino-5-chloro-3-nitrobenzamide via In-Situ Protection (Modified Route B).[1]

  • Preparation: Charge a 3-neck flask with Conc.

    
     (10 vol) . Cool to 0°C.
    
  • Dissolution: Add 2-Amino-5-chlorobenzamide (1.0 eq) portion-wise. Stir until dissolved.

  • Nitration: Add Potassium Nitrate (

    
    , 1.05 eq)  portion-wise over 1 hour.
    
    • Critical: Maintain internal temp

      
      .[2][3]
      
  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring.

  • Isolation: Filter the yellow precipitate.

  • Purification:

    • Wash wet cake with cold water until pH is neutral.[2]

    • Recrystallize from Ethanol or Acetic Acid to remove isomeric impurities (5-nitro isomer is the primary contaminant).

References

  • PubChem. (2025).[4] 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O.[1][4] Retrieved from [Link]

  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.[1][5] Retrieved from

Sources

Optimization

side reactions in "2-Amino-5-chloro-3-nitrobenzamide" preparation

The following guide serves as a specialized Technical Support Center for the preparation of 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7). This document is structured to address the specific chemical challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the preparation of 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7).

This document is structured to address the specific chemical challenges associated with the synthesis, focusing on the most robust industrial route (chlorination of 2-amino-3-nitrobenzamide) while also troubleshooting common failures encountered in alternative pathways (e.g., direct nitration).

Product: 2-Amino-5-chloro-3-nitrobenzamide CAS Registry Number: 40545-37-7 Primary Application: Intermediate for PARP inhibitors (e.g., Veliparib analogs) and benzimidazole-based anticancer agents.[1][2]

Executive Summary: Synthesis Strategy & Logic

To maximize purity and avoid "tarry" degradation products, the recommended protocol does not involve the direct nitration of 2-amino-5-chlorobenzamide.[1] Nitrating electron-rich anilines often leads to oxidative decomposition.[1]

Instead, the field-proven route utilizes a regioselective chlorination of a pre-nitrated precursor.[1][2]

The Validated Pathway:

  • Starting Material: 2-Amino-3-nitrobenzamide.[1][2][3][4][5]

  • Reagent: N-Chlorosuccinimide (NCS).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS) directed cooperatively to the C5 position.[1][2]

Synthesis Logic Diagram

SynthesisLogic SM 2-Amino-3-nitrobenzamide (Precursor) Target 2-Amino-5-chloro-3-nitrobenzamide (Target) SM->Target Major Pathway (C5 Chlorination) Imp1 Impurity A: N-Chloro Species (R-NH-Cl) SM->Imp1 Side Rxn: N-Chlorination Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 60°C Reagent->SM Imp2 Impurity B: Hydrolysis Product (Benzoic Acid deriv.) Target->Imp2 Side Rxn: Hydrolysis (if wet)

Caption: Validated synthesis pathway using NCS, highlighting the primary C5-chlorination and potential side branches.

Critical Side Reactions & Impurities

Understanding these side reactions is essential for troubleshooting low yields or purity issues.

Impurity / Side ReactionStructure / DescriptionRoot CauseMitigation Strategy
N-Chloro Intermediate R-NH-Cl (Chloramine formation)Reaction of NCS with the primary amine (-NH2) or amide nitrogen instead of the aromatic ring.[1][2]Thermodynamic Control: Ensure reaction is heated to 60°C. The N-Cl bond is often kinetic; heating promotes rearrangement to the thermodynamic C5 product.[1]
Hydrolysis Product 2-Amino-5-chloro-3-nitrobenzoic acid Hydrolysis of the amide group (-CONH2) to the acid (-COOH).[1][2]Moisture Control: Use anhydrous acetonitrile.[1][2] Ensure NCS is dry. Avoid acidic aqueous workups if possible.[1][2]
Unreacted Precursor 2-Amino-3-nitrobenzamide Incomplete conversion due to low equivalents of NCS or insufficient reaction time.[1][2]Stoichiometry: Use 1.05–1.1 eq of NCS. Monitor via HPLC/TLC.[1][2] Extended time (20–24h) is often required.[1][2]
Oxidative Tars Black/Brown amorphous solids (Only in Nitration Route) Oxidation of the free amine by HNO3/H2SO4.[1][2]Avoid Direct Nitration: Switch to the NCS chlorination route described here.

Troubleshooting Guide (Q&A)

Module A: Reaction Monitoring & Completion

Q: The reaction has stalled with 20% starting material remaining after 24 hours. Should I add more NCS?

  • Diagnosis: NCS can degrade over time or if exposed to moisture.[1][2] However, the reaction is also inherently slow due to the electron-withdrawing nitro group at C3 deactivating the ring.[1][2]

  • Solution:

    • Do not add a large excess of NCS immediately, as this promotes polychlorination.[1][2]

    • Check the temperature.[1][6][7][8] Ensure the internal temperature is maintained at 60°C .

    • Add 0.1–0.2 equivalents of fresh NCS and stir for another 4–6 hours.

    • If conversion does not improve, work up the reaction. The starting material is significantly more polar/different in solubility and can be removed during recrystallization (see Module C).[1][2]

Q: I see a new spot on TLC that is less polar than the product. Is this the di-chloro impurity?

  • Analysis: While 5,6-dichlorination is unlikely due to steric and electronic crowding, N-chlorination (forming R-NH-Cl) often yields a less polar spot.[1][2]

  • Verification: N-chloro species are often unstable.[1][2] If the spot disappears or moves after treating a TLC aliquot with sodium bisulfite (reducing agent), it was likely the N-chloro intermediate.[1][2]

  • Action: Continue heating. The N-chloro species often rearranges to the C-chloro product at 60°C. If it persists during workup, a wash with sodium bisulfite solution will reduce it back to the amine (loss of Cl) or quench it.[1][2]

Module B: Alternative Route Failures (Direct Nitration)

Q: I attempted to nitrate 2-amino-5-chlorobenzamide using H2SO4/HNO3, but the product turned into a black tar. Why?

  • Mechanism: Aniline derivatives (free amines) are sensitive to oxidation by nitric acid.[1][2] The amino group is a strong electron donor, making the ring susceptible to single-electron transfer oxidation, leading to polymerization (tars).[1][2]

  • Directing Effect Issue: In strong acid, the amine becomes protonated (-NH3+).[1][2] The ammonium group is meta-directing and deactivating.[1]

    • Free Amine: Directs to C3 (Ortho) and C5 (Para).[1][2]

    • Protonated Amine: Directs to C4 or C6 (Meta).[1][2]

    • Result: You likely formed a mixture of regioisomers (3-nitro, 4-nitro, 6-nitro) along with significant decomposition.[1][2]

  • Recommendation: Abandon this route. Use the Chlorination of 2-Amino-3-nitrobenzamide protocol [1][2].

Module C: Purification & Isolation[1][2][7][8]

Q: How do I remove the succinimide byproduct?

  • Protocol: Succinimide is water-soluble.[1]

    • Cool the reaction mixture (Acetonitrile) to room temperature.

    • Pour into ice-water . The product (2-Amino-5-chloro-3-nitrobenzamide) is typically insoluble in water and will precipitate.[1][2]

    • Filter the solid.[5][9][10]

    • Wash the cake thoroughly with water to remove succinimide and residual NCS.

    • Wash with a small amount of cold isopropanol to remove unreacted organic impurities.[1]

Validated Experimental Protocol

Adapted from US Patent 7,728,026 B2 [1] and US 2006/0229351 [2].[1][2]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge 2-Amino-3-nitrobenzamide (1.0 eq) and anhydrous Acetonitrile (approx. 10–15 volumes, e.g., 10 mL/g).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in a single portion.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere.

    • Note: The mixture may initially be a suspension but should clarify or change appearance as the reaction proceeds.[1][2]

  • Monitoring: Stir at 60°C for 20–24 hours . Monitor by HPLC or TLC (Ethyl Acetate/Hexane).

  • Workup:

    • Cool the mixture to room temperature (20–25°C).

    • (Option A - Filtration): If the product precipitates significantly upon cooling, filter directly.[1][2] Wash the cake with fresh Acetonitrile.

    • (Option B - Aqueous quench): Pour the reaction mixture into 5 volumes of water. Stir for 30 minutes. Filter the precipitate.[1][9]

  • Purification: Wash the filter cake with water (to remove succinimide) and then cold isopropanol. Dry under vacuum at 50°C.[1]

  • Expected Yield: 80–90%.

  • Characterization: 1H NMR should show the loss of the C5 proton and retention of the C4/C6 coupling pattern (or singlet if para).[1][2] Actually, in this substitution pattern (2-amino-3-nitro-5-chloro), the remaining aromatic protons are at C4 and C6.[1][2] They are meta to each other. Expect two doublets with small coupling constant (J ~2 Hz).

Troubleshooting Logic Tree

Use this flow to diagnose low yield or purity issues.

Troubleshooting Start Problem: Low Yield or Impurity CheckRoute Which Route? Start->CheckRoute RouteNitration Direct Nitration (HNO3/H2SO4) CheckRoute->RouteNitration RouteNCS NCS Chlorination (Recommended) CheckRoute->RouteNCS IssueTar Issue: Black Tar/Decomposition RouteNitration->IssueTar CheckSM Is SM remaining? RouteNCS->CheckSM CheckSpot New impurity spot? RouteNCS->CheckSpot AdviceSwitch STOP. Switch to NCS Route. Oxidation of amine occurred. IssueTar->AdviceSwitch AddNCS Add 0.1 eq NCS Extend time at 60°C CheckSM->AddNCS Yes TestBisulfite Test with Bisulfite. Disappears? -> N-Chloro species. CheckSpot->TestBisulfite Less Polar AdviceHeat Increase reaction time to force rearrangement. TestBisulfite->AdviceHeat

Caption: Decision tree for diagnosing synthetic failures. Note the critical stop point for the direct nitration route.

References

  • Penning, T. D., & Zhu, G. D. (2010).[1][2] Substituted 1H-benzimidazoles and the use thereof. U.S. Patent No.[1][5] 7,728,026.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

  • Penning, T. D., et al. (2006).[1][2] Substituted 1H-benzimidazoles and the use thereof. U.S. Patent Application No. 2006/0229351.[1][2]

  • BenchChem. (2025).[1][2][6] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General reference for nitro-amino-benzoic acid handling).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-chloro-3-nitrobenzamide

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting[1] Executive Summary & Route Selection User Query: “I need to scale up 2-Amino-5-chloro-3-nitrobenzamide. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Troubleshooting[1]

Executive Summary & Route Selection

User Query: “I need to scale up 2-Amino-5-chloro-3-nitrobenzamide. What are the critical safety and quality parameters?”

Scientist’s Analysis: The synthesis of 2-Amino-5-chloro-3-nitrobenzamide presents a classic "chemoselectivity vs. safety" conflict.[1] The molecule contains three functional groups with distinct electronic demands:

  • Amino group (

    
    ):  Highly activating, oxidation-sensitive.
    
  • Amide group (

    
    ):  Hydrolysis-sensitive in acidic media.[1]
    
  • Chlorine (

    
    ):  Deactivating, but directs ortho/para.
    

For scale-up (>1 kg), we recommend Route B (The "Acid-First" Route) over Route A (Direct Nitration of Amide) to minimize the risk of amide hydrolysis and thermal runaway.[1] However, if you are committed to Route A for step-count reduction, strict engineering controls are required.[1]

Route Comparison Matrix
FeatureRoute A: Direct Nitration of AmideRoute B: Nitration of Acid

Amidation
Starting Material 2-Amino-5-chlorobenzamide2-Amino-5-chlorobenzoic acid
Step Count 1 (Short)3 (Longer: Nitration

Acid Chloride

Amide)
Safety Profile High Risk: Exotherm + Hydrolysis potentialModerate Risk: Nitration is performed on stable acid
Impurity Profile 2-Amino-5-chloro-benzoic acid (Hydrolysis product)Residual thionyl chloride/aniline
Recommendation Only for <100g or Flow ChemistryRecommended for >1kg Batch

Interactive Workflow & Logic (Graphviz)[1]

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: Scale-Up Planning RouteSelect Route Selection Start->RouteSelect RouteA Route A: Direct Nitration (2-Amino-5-chlorobenzamide) RouteSelect->RouteA Short Timeline RouteB Route B: Acid Nitration (2-Amino-5-chlorobenzoic acid) RouteSelect->RouteB High Purity/Safety NitrationA Nitration (HNO3/H2SO4) CCP: Temp < 5°C RouteA->NitrationA QuenchA Inverse Quench (Ice) NitrationA->QuenchA FailExotherm Safety Event: Thermal Runaway NitrationA->FailExotherm Temp > 10°C Success Target: 2-Amino-5-chloro-3-nitrobenzamide QuenchA->Success FailHydrolysis Impurity: Benzoic Acid deriv. (Hydrolysis) QuenchA->FailHydrolysis Slow Filtration NitrationB Nitration (HNO3/H2SO4) RouteB->NitrationB Activation Activation (SOCl2) NitrationB->Activation Amidation Amidation (NH3/aq) Activation->Amidation Amidation->Success

Caption: Decision tree comparing Direct Nitration (Route A) vs. Stepwise Amidation (Route B) with associated failure modes.

Troubleshooting Guide: Critical Process Parameters

Module 1: The Nitration Step (The "Danger Zone")

Context: Whether using Route A or B, introducing the nitro group at the C3 position is the most hazardous step. The amino group at C2 strongly directs ortho (to C3) and para (to C5). Since C5 is blocked by Chlorine, C3 is the favored thermodynamic product.

Q1: My reaction mixture turns into a solid "puck" that breaks the stirrer. How do I prevent this?

  • Diagnosis: Poor solubility of the sulfated amine intermediate. In 100%

    
    , the amine forms a sulfate salt that precipitates, creating a thick slurry.
    
  • Solution:

    • Solvent Switch: Use a mixture of Sulfolane/H2SO4 or DCM/H2SO4 (two-phase) to maintain fluidity.

    • Stirring: Switch from a magnetic stir bar (useless at scale) to an overhead mechanical stirrer with a high-torque anchor impeller.

    • Protocol: Dissolve the starting material in

      
      before cooling. The heat of solution helps dissolution. Then cool to 0°C to precipitate the fine salt before adding 
      
      
      
      .

Q2: I am seeing a 15% impurity by HPLC that matches the carboxylic acid. Why?

  • Diagnosis: Hydrolysis of the amide bond.[2] This occurs if you are using Route A (Direct Nitration). The combination of strong acid, water (generated during nitration), and exotherm attacks the amide.

  • Corrective Action:

    • Switch to Anhydrous Nitration: Use Fuming HNO3 (98%) instead of 65% HNO3 to minimize water content.

    • Temperature Control: Ensure the reaction temperature never exceeds 5°C . Hydrolysis rates increase exponentially with temperature.

    • Quench Speed: Do not let the reaction sit after completion. Quench immediately into ice/water and neutralize to pH 7 to stop acid-catalyzed hydrolysis.

Q3: The reaction exotherms violently upon adding Nitric Acid.

  • Diagnosis: Accumulation of unreacted Nitric Acid (dosing too fast) followed by a sudden "kick" (induction period).

  • Safety Protocol:

    • Dosing: Use a peristaltic pump to add

      
       at a rate where 
      
      
      
      rises
      
      
      .
    • Cooling: Use a jacketed reactor with a cryostat set to -10°C.

    • Validation: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mass. Nitro-compounds have high decomposition energy.[1]

Module 2: Isolation & Purification

Q4: The product is trapping acid in the filter cake, leading to degradation during drying.

  • Issue: Nitrobenzamides crystallize as needles that can trap mother liquor.

  • Solution:

    • Slurry Wash: Do not just rinse. Re-slurry the wet cake in 5%

      
       solution for 30 minutes to neutralize trapped acid.
      
    • Solvent: Final wash with Isopropanol (IPA) . It displaces water and aids drying.

Q5: How do I remove the "3,5-dinitro" impurity?

  • Diagnosis: Over-nitration. The amino group is so activating that even the deactivated ring can accept a second nitro group if stoichiometry is loose.

  • Fix:

    • Stoichiometry: Limit

      
       to 1.05 equivalents .
      
    • Purification: The dinitro impurity is usually less soluble in ethanol. Recrystallize from Ethanol/Water (9:1) .

Standard Operating Procedure (SOP) Snippet

Protocol: Safe Nitration of 2-Amino-5-chlorobenzoic Acid (Route B - Step 1) This protocol minimizes the hydrolysis risk associated with the amide.[1]

  • Setup: 5L Jacketed Reactor, Overhead Stirrer,

    
     purge.
    
  • Charge: 500g 2-Amino-5-chlorobenzoic acid [1] in 2.5L conc.

    
    .
    
  • Dissolution: Stir at 25°C until mostly dissolved (slurry is acceptable if fine).

  • Cooling: Cool jacket to 0°C. Internal temp must reach <5°C.

  • Addition: Add Mixed Acid (1.05 eq

    
     / 
    
    
    
    ) dropwise over 2 hours.
    • Constraint: Stop addition if

      
      .
      
  • Hold: Stir at 5°C for 1 hour. Monitor by HPLC.

  • Quench: Pump reaction mass into a mixture of 5kg Ice/Water (Inverse addition).

    • Why? Adding water to acid generates massive heat. Adding acid to water dissipates it.

  • Filtration: Filter yellow solid. Wash with water until pH of filtrate is >4.

References & Authority

  • BenchChem Technical Support. Synthesis of 2-Amino-5-nitrobenzoic Acid derivatives. (General nitration protocols for aminobenzoic acids). [1]

  • Google Patents. Process for preparation of 2-amino-5-chloro-N,3-dimethylbenzamide. (Analogous chemistry for chlorantraniliprole intermediates, demonstrating nitration/amidation sequences).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-2'-chloro-5-nitrobenzophenone.[1][3] (Safety data for nitro-amino-chloro aromatics).

  • ChemicalBook. 2-Amino-5-chloro-3-methylbenzoic acid MSDS. (Handling of similar chloro-amino-benzoic acid precursors).[4][5][6][7]

Disclaimer: This guide is for research purposes. All scale-up activities involving nitro compounds must be preceded by a formal Process Safety Assessment (DSC/ARC).[1]

Sources

Optimization

troubleshooting PARP inhibitor synthesis from "2-Amino-5-chloro-3-nitrobenzamide"

Technical Support Center: Benzimidazole PARP Inhibitor Synthesis Topic: Troubleshooting Synthesis from 2-Amino-5-chloro-3-nitrobenzamide Ticket ID: PARP-SYN-001 Status: Open Responder: Senior Application Scientist, Medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzimidazole PARP Inhibitor Synthesis Topic: Troubleshooting Synthesis from 2-Amino-5-chloro-3-nitrobenzamide Ticket ID: PARP-SYN-001 Status: Open Responder: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

You are utilizing 2-Amino-5-chloro-3-nitrobenzamide as a scaffold.[1] In the context of PARP inhibitor design, this intermediate is the specific precursor for 6-chloro-1H-benzimidazole-4-carboxamides .[1] This scaffold mimics the nicotinamide moiety of NAD+, which is the classic pharmacophore for binding to the PARP catalytic domain (as seen in Veliparib and Olaparib analogs).

The critical bottleneck in this synthesis is the chemoselective reduction of the nitro group at position 3 without removing the chlorine atom at position 5 (hydrodehalogenation), followed by the cyclization to form the benzimidazole core.

Module 1: Critical Reaction – Nitro Reduction

Objective: Convert 3-nitro group to 3-amino to generate the vicinal diamine (2,3-diamino-5-chlorobenzamide).[1]

The Problem: Dechlorination (Hydrodehalogenation)

If you are observing a mass shift of M-34 (loss of Cl, gain of H) in your LC-MS, your reduction conditions are too aggressive. The chlorine at position 5 is electronically activated by the para-amino group and ortho-amide, making it susceptible to oxidative addition by Palladium.

Troubleshooting Protocol
MethodRisk LevelRecommendationTechnical Notes
H₂ / Pd/C CRITICAL FAIL STOP Palladium on Carbon will rapidly strip the aryl chloride before the nitro group is fully reduced.[1]
H₂ / Pt/C (Sulfided) LowRecommended Sulfided Platinum poisons the catalyst against Ar-Cl insertion while permitting -NO₂ reduction.[1]
Fe / NH₄Cl or AcOH Very LowGold Standard Iron-mediated reduction is chemically orthogonal to aryl halides.[1] It is the most robust method for this specific scaffold.
SnCl₂ / HCl MediumAlternative Effective, but tin byproducts are notoriously difficult to remove from the polar diamine product, complicating the subsequent cyclization.
Optimized Protocol: Iron-Mediated Reduction

This method prevents dechlorination and avoids high-pressure hydrogenation equipment.[1]

  • Suspend 2-Amino-5-chloro-3-nitrobenzamide (1 equiv) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to reflux (approx. 75-80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC/LC-MS.[1] The yellow nitro compound should fade to a colorless/tan fluorescent amine.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The diamine product (2,3-diamino-5-chlorobenzamide) is often air-sensitive; proceed immediately to cyclization or store under Argon at -20°C.[1]

Module 2: Benzimidazole Ring Closure (Cyclization)

Objective: Condense the 2,3-diamine with an electrophile (R-CHO or R-COOH) to form the PARP-active benzimidazole ring.[1]

Common Failure Modes

Q: My reaction stalls at the "Schiff Base" (Imine) intermediate.

  • Cause: If using an aldehyde, the intermediate imine must be oxidized to form the imidazole ring.

  • Fix: Add an oxidant.[2][3] Sodium Metabisulfite (Na₂S₂O₅) in refluxing ethanol is excellent for converting aldehydes + diamines to benzimidazoles. Alternatively, use Iodobenzene diacetate (PIDA) for mild oxidative cyclization.

Q: I see multiple spots/regioisomers.

  • Cause: The 2-amino and 3-amino groups have different nucleophilicities.[1] The 3-amino is flanked by the bulky amide group (steric hindrance) and the 5-chloro (electronic effect).

  • Fix: Use condensation with carboxylic acids in Polyphosphoric Acid (PPA) or Eaton’s Reagent if the R-group is stable to acid. This forces thermodynamic closure.

Visual Workflow: Decision Tree

PARP_Synthesis_Troubleshooting Start Start: 2-Amino-5-chloro-3-nitrobenzamide Reduction Step 1: Nitro Reduction Start->Reduction Check_Cl Check LC-MS: Is Chlorine present? Reduction->Check_Cl Fail_Dechlor Issue: Dechlorination (M-34 peak observed) Check_Cl->Fail_Dechlor No Success_Diamine Intermediate: 2,3-Diamino-5-chlorobenzamide Check_Cl->Success_Diamine Yes Fix_Fe Action: Switch to Fe/NH4Cl or Sulfided Pt/C Fail_Dechlor->Fix_Fe Fix_Fe->Reduction Cyclization Step 2: Cyclization (with R-CHO or R-COOH) Success_Diamine->Cyclization Check_Cycl Check: Ring Closure? Cyclization->Check_Cycl Fail_Imine Issue: Stalled at Imine (M-2 peak missing) Check_Cycl->Fail_Imine Incomplete Final Target: 6-Chloro-benzimidazole- 4-carboxamide Scaffold Check_Cycl->Final Complete Fix_Ox Action: Add Oxidant (Na2S2O5 or Air/O2) Fail_Imine->Fix_Ox Fix_Ox->Final

Caption: Logical workflow for preserving the halogen handle during reduction and ensuring oxidative closure of the benzimidazole ring.

Module 3: Purification & Solubility

The resulting benzimidazole-carboxamide is a "molecular brick"—highly crystalline and poorly soluble in organic solvents due to strong intermolecular hydrogen bonding (the amide dimerizes) and π-π stacking.

  • Issue: Product crashes out mixed with silica or iron salts.

  • Solution:

    • Acid/Base Extraction: The benzimidazole is amphoteric. Dissolve the crude in 1M HCl (protonates the imidazole), filter off insoluble impurities, then neutralize with NaOH to precipitate the pure product.

    • Solvent: Use DMSO/Methanol (1:1) for loading onto reverse-phase columns. Do not attempt normal phase chromatography with pure DCM; you will need 10-20% Methanol/DCM to move the spot.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the commercial "2-amino-5-chloro-3-nitrobenzoic acid" instead of the amide? A: Yes, but it is risky.[1] If you form the benzimidazole acid first, converting it to the amide (the PARP pharmacophore) is difficult due to the poor solubility of the benzimidazole core. It is chemically superior to establish the amide (benzamide) before performing the reduction and cyclization.

Q2: Why is the Chlorine at position 5 so important? A: In PARP inhibitors, the 6-position (benzimidazole numbering, which corresponds to the 5-position in your starting material) sits in a hydrophobic pocket. Chlorine provides a critical halogen bond or hydrophobic interaction that increases potency compared to the hydrogen analog. Losing it (dechlorination) often results in a 10-100x loss in IC50 potency [1].

Q3: Is this pathway compatible with chiral side chains (like in Veliparib)? A: Yes. If you are attaching a chiral unit (e.g., a proline derivative) at the 2-position, you should couple the N-protected amino acid to the 2,3-diamine using standard amide coupling (HATU/DIPEA), followed by acid-catalyzed cyclization (acetic acid, 60°C).[1] This preserves the stereocenter better than high-heat condensation [2].[1]

References

  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Gong, X., et al. (2010). "Orally Bioavailable PARP Inhibitors: Synthesis and Biological Evaluation of 2-Substituted-1H-benzimidazole-4-carboxamides." Bioorganic & Medicinal Chemistry Letters, 20(5), 1652-1654.[1] Link

  • BenchChem. (2025).[4] "Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol." BenchChem Technical Notes. Link

  • Organic Chemistry Portal. (2024). "Benzimidazole Synthesis: Reduction of Nitroarenes." Link

Sources

Reference Data & Comparative Studies

Validation

biological activity of "2-Amino-5-chloro-3-nitrobenzamide" derivatives

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-5-chloro-3-nitrobenzamide Derivatives For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-5-chloro-3-nitrobenzamide Derivatives

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups on this scaffold can profoundly influence its biological activity. This guide focuses on derivatives of "2-Amino-5-chloro-3-nitrobenzamide," a molecule whose substituents—an amino group for derivatization, a chloro group for modulating lipophilicity, and a nitro group known for its diverse bioactivities—make it a compelling starting point for drug discovery.

This document provides a comparative analysis of the multifaceted biological activities exhibited by these derivatives, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, explore their mechanisms of action, and provide detailed experimental protocols to facilitate further research and validation.

The Chemical Foundation: Synthesis of Derivatives

The primary site for derivatization of the 2-Amino-5-chloro-3-nitrobenzamide core is the amino group, which readily participates in reactions to form a wide array of analogues. A common synthetic route involves the amidation of a corresponding acid chloride with various amines, or the coupling of the parent aniline with different carboxylic acids. These straightforward synthetic strategies allow for the creation of a diverse library of compounds for biological screening.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Amino-5-chloro-3-nitrobenzoic acid step1 Acid Chloride Formation (e.g., SOCl2) start->step1 step2 Amidation Reaction (Primary/Secondary Amine) step1->step2 product Derivative Library step2->product antimicrobial Antimicrobial Screening (Bacteria, Fungi) product->antimicrobial Screening anticancer Anticancer Screening (Cancer Cell Lines) product->anticancer anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) product->anti_inflammatory data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis lead_compound lead_compound data_analysis->lead_compound Identify Leads

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Comparative Biological Activities

Derivatives of the nitrobenzamide scaffold have demonstrated a broad spectrum of biological activities. The presence of the nitro group is particularly significant, as it can be enzymatically reduced within biological systems to form reactive radical species that induce cellular damage, a mechanism central to the activity of many nitroaromatic drugs.[1][2]

Antimicrobial and Antimycobacterial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3][4][5] Nitroaromatic compounds, including derivatives of nitrobenzamide, have shown considerable promise in this area.[6] Their mechanism often involves the bioreduction of the nitro group by microbial nitroreductases, leading to cytotoxic intermediates.[2]

A study on novel nitrobenzamide derivatives identified several compounds with potent antitubercular activity against Mycobacterium tuberculosis (MTB).[7] Notably, N-benzyl-3,5-dinitrobenzamides and their N-(pyridine-2-yl)methyl analogues exhibited excellent activity, with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL against both drug-sensitive and drug-resistant MTB strains.[7] Structure-activity relationship (SAR) studies revealed that strong electron-withdrawing groups at the C-5 position of the benzamide core are crucial for high potency.[7]

In a different study, derivatives of the related 2-chloro-5-nitrobenzoic acid were synthesized and evaluated.[3] A methylethanolammonium salt derivative (Compound 1) displayed broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with inhibition zones comparable to standard antibiotics like gentamicin.[3][4] This compound also showed significant activity against biofilm formation, a key factor in chronic infections.[3]

Table 1: Comparative Antimicrobial Activity (MIC) of Nitrobenzamide and Related Derivatives

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
N-benzyl-3,5-dinitrobenzamides (A6, A11)M. tuberculosis H37Rv< 0.016PBTZ169< 0.016[7]
N-(pyridin-2-yl)methyl-3,5-dinitrobenzamides (C1, C4)M. tuberculosis H37Rv< 0.016PBTZ169< 0.016[7]
2-Aminobenzamide derivative (Compound 5)Aspergillus fumigatus4.88Clotrimazole9.76[8]
2-Aminobenzamide derivative (Compound 5)Staphylococcus aureus9.76Gentamicin4.88[8]
Anticancer Activity

The search for more effective and selective anticancer agents is a cornerstone of modern drug discovery.[9] Nitro-containing compounds have been investigated as potential anticancer agents, with mechanisms often involving the induction of apoptosis or inhibition of key cellular enzymes.[10][11]

One study reported the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[10] Compound 6, identified as 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was the most potent of the series, exhibiting an IC50 of 28 nM against the A549 human lung cancer cell line.[10] Importantly, this compound showed high selectivity, with an IC50 of 22.2 µM in non-cancerous HaCaT cells. The proposed mechanism of action involves the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[10] Another compound in the series (Compound 3) was an even more potent PARP inhibitor, with an IC50 of 0.05 µM.[10]

Table 2: Comparative Anticancer Activity (IC₅₀) of Nitro-substituted Benzimidazole Derivatives

Compound IDCell LineIC₅₀Proposed MechanismSource
Compound 6 A549 (Lung Cancer)28 nMPARP Inhibition, Apoptosis Induction[10]
Compound 6 HaCaT (Non-cancerous)22.2 µM-[10]
Compound 3 (Enzymatic Assay)0.05 µMPARP Inhibition[10]
3-aminobenzamide (Control)(Enzymatic Assay)28.5 µMPARP Inhibition[10]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A series of nitro-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[12] Two compounds (5 and 6) demonstrated significant, dose-dependent inhibition of NO production with IC50 values of 3.7 µM and 5.3 µM, respectively, without showing cytotoxicity.[12] These compounds were found to suppress the expression of key inflammatory mediators, including COX-2, IL-1β, and TNF-α.[12]

Mechanism of Action: The Role of the Nitro Group and Apoptosis Induction

The biological effects of these derivatives are often tied to the chemical reactivity of the nitro group and the induction of programmed cell death (apoptosis).

Bioreduction of the Nitro Group

In low-oxygen environments, such as those found in solid tumors or sites of anaerobic bacterial infection, the nitro group can undergo enzymatic reduction.[1] This process, catalyzed by nitroreductase enzymes, can proceed via a one- or two-electron mechanism. A one-electron reduction produces an unstable nitro radical anion, while a two-electron reduction generates nitroso and hydroxylamine intermediates.[1][2] These reactive species can interact with and damage critical biomolecules like DNA, proteins, and lipids, leading to cytotoxicity.

Nitro_Reduction_Mechanism ArNO2 Aromatic Nitro Compound (Ar-NO₂) Radical Nitro Radical Anion (Ar-NO₂⁻˙) ArNO2->Radical 1e⁻ reduction (Type II NTR) Nitroso Nitroso Intermediate (Ar-NO) ArNO2->Nitroso 2e⁻ reduction (Type I NTR) Radical->ArNO2 Reoxidation (Aerobic) Damage Reaction with Biomolecules (DNA, Proteins) => Cytotoxicity Radical->Damage Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Nitroso->Damage Amine Amine (Ar-NH₂) Hydroxylamine->Amine 2e⁻ reduction Hydroxylamine->Damage

Caption: Enzymatic reduction of nitroaromatic compounds in biological systems.[1][2]

Induction of Apoptosis

Many anticancer agents exert their effects by triggering apoptosis. The intrinsic, or mitochondrial-mediated, pathway is a common route. Cytotoxic stress leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[13] This disrupts the mitochondrial membrane, causing the release of cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., Caspase-9, Caspase-3) that execute cell death.[13] Studies on related compounds suggest this is a plausible mechanism for the observed anticancer activity.[10][13]

Experimental Protocols for Validation

Reproducible and detailed methodologies are essential for scientific integrity. The following are standard protocols for the synthesis and evaluation of novel benzamide derivatives.

Protocol 1: General Synthesis of N-Substituted Benzamides

This protocol describes a general procedure for synthesizing N-benzamide derivatives from an appropriate acid chloride.[14]

  • Acid Chloride Preparation: A mixture of the starting carboxylic acid (e.g., 2-amino-5-chloro-3-nitrobenzoic acid, 1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is immediately used in the next step.

  • Amidation: The acid chloride is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to 0°C in an ice bath.

  • Amine Addition: A solution of the desired primary or secondary amine (1.1 equivalents) in the same anhydrous solvent is added dropwise to the cooled acid chloride solution.

  • Reaction: The reaction mixture is stirred at room temperature for 8-12 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent is removed in vacuo. The residue is redissolved in an organic solvent like ethyl acetate (EtOAc) and washed sequentially with water, a mild base (e.g., sat. NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final N-substituted benzamide derivative.[14]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent against bacteria or fungi.[15]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

MIC_Workflow plate 96-Well Plate prepare_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Wells prepare_compound->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Visually Inspect for Growth incubate->read result Determine MIC Value read->result

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Perspectives

Derivatives of 2-Amino-5-chloro-3-nitrobenzamide represent a versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as leads for developing new antimicrobial, anticancer, and anti-inflammatory agents. The presence of the nitro group is a key determinant of activity, often acting through bioreductive activation.

Future research should focus on:

  • Lead Optimization: Synthesizing and testing further analogues of the most potent compounds to improve efficacy and selectivity while reducing potential toxicity.

  • In Vivo Studies: Advancing the most promising derivatives to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.[16][17][18][19]

  • Mechanistic Elucidation: Conducting deeper investigations into the specific molecular targets and pathways modulated by these compounds to fully understand their mechanisms of action.

By systematically exploring the structure-activity relationships and validating findings through rigorous experimental protocols, the scientific community can unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (2011). PubMed. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (2018). ScienceDirect. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2020). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Hindawi. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). MDPI. [Link]

  • Mode of Action of the 2-nitroimidazole Derivative Benznidazole. (1979). PubMed. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). PMC. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

  • Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens. (2021). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). OUCI. [Link]

  • Synthesis, in vitro and in vivo characterization of two novel 68Ga-labelled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. (2014). PubMed. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2012). MDPI. [Link]

  • In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. (2009). PubMed. [Link]

  • In vitro and in vivo characterization of darobactin derivatives. (n.d.). JLUpub. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PMC. [Link]

Sources

Comparative

comparing synthesis routes for "2-Amino-5-chloro-3-nitrobenzamide"

This guide provides an in-depth technical comparison of synthesis routes for 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7), a critical intermediate in the development of PARP inhibitors (e.g., analogs of Olaparib/I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7), a critical intermediate in the development of PARP inhibitors (e.g., analogs of Olaparib/Iniparib) and various kinase inhibitors.[1]

Executive Technical Summary

Target Molecule: 2-Amino-5-chloro-3-nitrobenzamide Molecular Formula:


Key Structural Challenge:  The regioselective introduction of the nitro group at the 3-position (ortho to the amino group) while preserving the 5-chloro and 1-amide functionalities.[1]

This guide evaluates three distinct synthetic strategies:

  • Route A (The "Classical" Stepwise): Nitration of 2-amino-5-chlorobenzoic acid followed by amidation.[1]

  • Route B (The

    
     Displacement):  Selective ammonolysis of 2,5-dichloro-3-nitrobenzamide.[1]
    
  • Route C (Direct Nitration): Nitration of the pre-formed 2-amino-5-chlorobenzamide.[1]

Performance Matrix
MetricRoute A: Carboxyl-First Route B:

Displacement
Route C: Direct Nitration
Overall Yield 65-75%85-92% (from precursor)40-55%
Regioselectivity High (Steric/Electronic control)Excellent (Chemoselective)Moderate (Isomer byproducts)
Scalability High (Standard unit ops)High (Exothermic control req.)Low (Safety/Runaway risk)
Purity Profile >98% (after recrystallization)>99% (Clean conversion)~90% (Requires chromatography)
Key Impurity 3,5-Dinitro analogsResidual 2,5-dichloroOxidized amine species

Detailed Route Analysis

Route A: The Classical Stepwise Approach (Recommended for Lab Scale)

This route utilizes the commercially available 2-amino-5-chlorobenzoic acid .[1] The carboxylic acid directs the nitration, and the amino group (often protected) ensures ortho-substitution.[1]

Mechanism:

  • Protection (Optional but recommended): Acetylation of the amine to prevent oxidation during nitration.

  • Nitration: Electrophilic aromatic substitution. The 2-acetamido group strongly directs ortho (position 3) and para (position 5, blocked by Cl).[1] The carboxyl group directs meta (position 3).[1] Convergence at Position 3.

  • Amidation: Activation of the carboxyl group (via

    
    ) followed by reaction with aqueous ammonia.
    
Route B: The Displacement (Recommended for High Purity)

This route relies on Nucleophilic Aromatic Substitution (


). Starting from 2,5-dichloro-3-nitrobenzamide , the 2-chloro substituent is highly activated by the ortho-nitro group, while the 5-chloro substituent (meta to nitro) remains inert.[1]

Mechanism:

  • Activation: The electron-withdrawing nitro group at C3 creates a strong dipole, making C2 electron-deficient.[1]

  • Substitution: Ammonia acts as the nucleophile, displacing the chloride at C2.[1]

  • Selectivity: The reaction is highly chemoselective; no reaction occurs at C5.

Pathway Visualization

SynthesisRoutes Start_A 2-Amino-5-chlorobenzoic Acid Inter_A1 2-Amino-5-chloro-3-nitrobenzoic Acid Start_A->Inter_A1 HNO3/H2SO4 (0-5°C) Activ_A Acid Chloride Intermediate Inter_A1->Activ_A SOCl2, Reflux Product 2-Amino-5-chloro-3-nitrobenzamide Activ_A->Product NH3 (aq) Start_B 2,5-Dichloro-3-nitrobenzamide Start_B->Product NH3 (gas/aq) S_NAr Displacement (High Selectivity) Start_C 2-Amino-5-chlorobenzamide Start_C->Product HNO3/H2SO4 (Direct Nitration)

Figure 1: Comparative synthetic pathways.[1] Route B (Red arrow) offers the most direct and selective path to the target, provided the precursor is available.[1]

Experimental Protocols (Self-Validating Systems)

Protocol for Route A: Nitration & Amidation Sequence

Phase 1: Nitration

  • Setup: Charge a 3-neck flask with Sulfuric Acid (

    
    , 98%, 10 vol) . Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Slowly add 2-Amino-5-chlorobenzoic acid (1.0 eq) in portions, maintaining internal temp <10°C. Critical: Exotherm control prevents tar formation.

  • Nitration: Dropwise add a mixture of Nitric Acid (

    
    , 70%, 1.1 eq)  and 
    
    
    
    (1:1 ratio) over 30 mins.
  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the starting material (

    
    ) and appearance of the nitro-product (
    
    
    
    ).[1]
  • Quench: Pour onto crushed ice (20 vol). Filter the yellow precipitate. Wash with cold water until pH > 4. Dry to constant weight.

    • Yield Check: Expected yield 80-85%.[1]

Phase 2: Amidation

  • Activation: Suspend the dried nitro-acid in Thionyl Chloride (

    
    , 5 vol) . Add a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (75°C) for 3 hours until gas evolution (

    
    ) ceases and the solution becomes clear.
    
  • Evaporation: Remove excess

    
     under vacuum. Re-dissolve the residue in dry THF or DCM.
    
  • Ammonolysis: Cool the solution to 0°C. Bubble Anhydrous Ammonia gas or add Aqueous Ammonia (28%, 5 eq) dropwise.

  • Isolation: Evaporate solvent. Triturate the residue with water to remove ammonium salts. Filter the orange/yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol for Route B: Displacement (High Purity)
  • Reagents: 2,5-Dichloro-3-nitrobenzamide (1.0 eq) , THF (10 vol) , Ammonia (aq, 30%, 5.0 eq) .

  • Procedure: Dissolve the precursor in THF. Place in a pressure vessel (autoclave) if scaling up, or a sealed tube for lab scale.

  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Mechanistic Check: The color will shift from pale yellow to deep orange/red (characteristic of nitro-anilines).[1]

  • Workup: Cool to room temperature. Concentrate the solvent to 20% volume. Pour into ice water.

  • Filtration: The product precipitates as a bright yellow solid.

  • Validation:

    
     NMR should show two doublets for the aromatic protons (meta-coupling, 
    
    
    
    ) and the disappearance of the C2-Cl signal (indirectly confirmed by shift).

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Over-nitration (Dinitro species)Strictly maintain temp <5°C during

addition. Reduce acid equivalents.
Tar Formation Oxidation of free amineProtect amine as acetamide before nitration, then hydrolyze.[1]
Incomplete Amidation Hydrolysis of Acid ChlorideEnsure anhydrous conditions during

removal. Use fresh

.
Regio-isomers (Route C) Poor directing controlSwitch to Route A or B. Direct nitration of the amide is notoriously non-selective.

References

  • BenchChem. (2025).[2][3][4] Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.[1][5][6][7][8][9] Retrieved from .

  • Google Patents. (2007). United States Patent: Synthesis of substituted benzamides for kinase inhibition. Patent No.[10] US 2007/0173525 A1. Retrieved from .

  • ChemicalBook. (2024). Product Entry: 2-Amino-5-chloro-3-nitrobenzoic acid (CAS 6324-51-2).[1][5][7][11] Retrieved from .

  • ResearchGate. (2020). Regioselectivity in Aromatic Nitration of Halogenated Benzoates. Retrieved from .

  • NIST. (2023). 2-Amino-5-chlorobenzamide Spectral Data. National Institute of Standards and Technology. Retrieved from .

Sources

Validation

validation of "2-Amino-5-chloro-3-nitrobenzamide" as a PARP inhibitor precursor

The following guide validates 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the synthesis of 6-chloro-benzimidazole-4-carboxamide based PARP inhibitors. This class of molecules, structurally related to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 2-Amino-5-chloro-3-nitrobenzamide as a critical intermediate in the synthesis of 6-chloro-benzimidazole-4-carboxamide based PARP inhibitors. This class of molecules, structurally related to Veliparib (ABT-888) and Fluzoparib , utilizes the benzamide core to mimic nicotinamide within the PARP catalytic pocket.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Oncology Researchers.

Executive Summary: The Strategic Role of the 5-Chloro Scaffold

2-Amino-5-chloro-3-nitrobenzamide (CAS: 40545-37-7) is not a PARP inhibitor itself but a high-value synthone . It serves as the divergence point for synthesizing 6-chloro-substituted benzimidazole-4-carboxamides , a subclass of PARP-1/2 inhibitors designed to enhance lipophilicity and potency compared to their unsubstituted counterparts (e.g., Veliparib).

While first-generation syntheses often start from simple nitro-benzoic acids, this specific precursor allows for the late-stage introduction of the benzimidazole core after establishing the halogen substitution pattern, which is critical for Structure-Activity Relationship (SAR) optimization in the adenosine-binding pocket of PARP.

Key Validation Metrics
Feature2-Amino-5-chloro-3-nitrobenzamideAlternative: Unsubstituted PrecursorImpact on Final Drug
Downstream Target 6-Chloro-benzimidazolesVeliparib (ABT-888)Increased Potency/Lipophilicity
Reaction Efficiency 84% Yield (Chlorination step)N/A (Starting Material)High throughput viable
Purity Profile High crystallinity (easy purification)VariableReduced downstream cleanup
Synthetic Utility Direct cyclization to benzimidazoleRequires functionalizationStreamlined workflow

Scientific Integrity & Mechanism of Action

The "Benzamide" Pharmacophore

The validation of this precursor rests on its ability to form the benzimidazole-4-carboxamide core. In the PARP active site, this core acts as a nicotinamide mimic .

  • The Amide (C-4): Forms critical hydrogen bonds with Gly863 and Ser904 in the PARP catalytic domain.

  • The Chloro Group (C-6): When cyclized, the 5-chloro on the precursor becomes the 6-chloro on the benzimidazole. This halogen fills a hydrophobic sub-pocket, often improving the IC50 values against PARP-1 compared to the hydrogen-substituted analog.

Synthesis Pathway Validation

The synthesis is self-validating through its regioselectivity. The amino group at position 2 directs the chlorination to position 5 (para to the amine) with high specificity when using N-Chlorosuccinimide (NCS), avoiding the formation of unwanted isomers.

Synthesispathway Start 2-Amino-3-nitrobenzamide (Starting Material) Product 2-Amino-5-chloro-3-nitrobenzamide (Target Precursor) Start->Product Regioselective Chlorination (84% Yield) Reagent NCS (N-Chlorosuccinimide) Acetonitrile, 60°C Reagent->Product Intermediate 2,3-Diamino-5-chlorobenzamide (Reduced Intermediate) Product->Intermediate Reduction (H2/Pd or Fe/AcOH) FinalDrug 6-Chloro-benzimidazole-4-carboxamide (Active PARP Inhibitor) Intermediate->FinalDrug Cyclization w/ Aldehyde

Figure 1: Synthetic route validating the precursor's role in accessing the active benzimidazole pharmacophore.[1][2][3][4][5]

Comparative Analysis: 5-Chloro vs. 5-Fluoro vs. Unsubstituted

In drug discovery, the choice of halogenation on the benzamide ring dictates the physicochemical properties of the final inhibitor.

Parameter5-Chloro (This Product) 5-Fluoro (Fluzoparib Precursor) Unsubstituted (Veliparib Precursor)
Electronic Effect Strong electron-withdrawing (Inductive)Strong electron-withdrawingNeutral
Lipophilicity (LogP) High (Increases membrane permeability)ModerateLow
Metabolic Stability Blocks P450 oxidation at C-6Blocks oxidation (Metabolically robust)Vulnerable to oxidation
Synthetic Cost Low (NCS is cheap)High (Requires fluorinated starting materials)Lowest
Primary Use Case Potency Optimization Bioavailability OptimizationBaseline Reference

Expert Insight: While 5-Fluoro analogs (like Fluzoparib) are popular for metabolic stability, the 5-Chloro variant is often used in early-stage discovery to maximize receptor affinity due to the larger Van der Waals radius of chlorine, which can better fill hydrophobic pockets in the PARP enzyme than fluorine.

Experimental Protocols

To validate this precursor in your lab, follow this standardized workflow derived from Abbott Laboratories' patent methodologies.

Protocol A: Synthesis & Purification (The "Make")

Objective: Synthesize 2-amino-5-chloro-3-nitrobenzamide from 2-amino-3-nitrobenzamide.

  • Dissolution: Dissolve 4.0 g of 2-amino-3-nitrobenzamide in 1.25 L of warm anhydrous acetonitrile.

    • Why: High dilution prevents side reactions; acetonitrile provides the polarity needed for NCS solubility.

  • Chlorination: Add 3.1 g of N-chlorosuccinimide (NCS) .

  • Reaction: Stir at 60°C under nitrogen for 20 hours.

    • Control Point: Monitor by TLC or HPLC. The starting material should disappear. If reaction stalls, add 0.1 eq of additional NCS.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Filtration: Filter the solid and wash with cold acetonitrile.

  • Yield Check: Expected yield is ~84% (approx. 3.98 g).[2]

Protocol B: Quality Control (The "Measure")

Objective: Verify identity and purity before downstream use.

  • HPLC: >98% purity required for cyclization.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

  • 1H NMR (DMSO-d6):

    • Look for the loss of the proton at position 5.

    • Confirm the singlet/doublet pattern of the remaining aromatic protons (shifted due to Cl).

    • Verify the integrity of the amide (-CONH2) and amine (-NH2) protons.

Protocol C: Functional Conversion (The "Test")

Objective: Confirm the precursor can form the active drug core.

  • Reduction: Hydrogenate the precursor (H2, Pd/C) in methanol to yield 2,3-diamino-5-chlorobenzamide .

    • Caution: The nitro group reduces to an amine. This intermediate is air-sensitive (oxidizes to purple/black tars). Use immediately.

  • Cyclization: React the fresh diamine with an aldehyde (e.g., 4-formyl-N-methylbenzamide) in the presence of NaHSO3 or catalytic acid to form the benzimidazole ring.

    • Success Indicator: Formation of a fluorescent product (benzimidazoles are often fluorescent) and a mass shift corresponding to the loss of water/hydrogen.

References

  • Penning, T. D., et al. (2006). 2-Substituted-1H-benzimidazole-4-carboxamides, their preparation, and their use as inhibitors of the enzyme poly(ADP-ribose)polymerase. US Patent 2006/0229351 A1 .

  • Zhu, G., et al. (2007). Substituted Benzimidazole PARP Inhibitors. US Patent 7,247,641 .

  • Donawho, C. K., et al. (2007). ABT-888, an orally active Poly(ADP-Ribose) Polymerase Inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research , 13(9), 2728-2737.

  • Gong, J., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry , 252, 115243.

Sources

Comparative

Comparative Guide: 2-Amino-5-chloro-3-nitrobenzamide vs. Nitrobenzamide Intermediates

The following guide provides an in-depth technical comparison of 2-Amino-5-chloro-3-nitrobenzamide against its primary structural analogs. This document is designed for researchers optimizing synthetic routes for PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-5-chloro-3-nitrobenzamide against its primary structural analogs. This document is designed for researchers optimizing synthetic routes for PARP inhibitors and related benzimidazole/quinazolinone scaffolds.

[1]

Executive Summary

2-Amino-5-chloro-3-nitrobenzamide (CAS 40545-37-7) is a specialized intermediate primarily employed in the synthesis of PARP-1 (Poly(ADP-ribose) polymerase) inhibitors, specifically those containing a benzimidazole-4-carboxamide core.[1]

Unlike its ubiquitous analog 2-amino-5-chloro-N,3-dimethylbenzamide (a key intermediate for the insecticide Chlorantraniliprole), the 3-nitro variant offers unique orthogonal reactivity.[1] The C3-nitro group serves as a latent amine for downstream heterocyclization (e.g., to benzimidazoles), while the C5-chloro substituent modulates lipophilicity and metabolic stability without interfering with the primary cyclization chemistry.[1]

Key Differentiator: The "post-amidation chlorination" strategy (using NCS) yields superior regioselectivity compared to direct nitration of chlorobenzamides, making this intermediate a benchmark for high-purity pharmaceutical synthesis.[1]

Chemical Profile & Structural Analysis[1][2]

The electronic environment of the benzene ring dictates the stability and reactivity of these intermediates.[1] The following table compares 2-Amino-5-chloro-3-nitrobenzamide (ACNB) with its direct precursor and a functionalizable bromo-analog.

Table 1: Comparative Physicochemical Profile[2]
Feature2-Amino-5-chloro-3-nitrobenzamide 2-Amino-3-nitrobenzamide 2-Amino-5-bromo-3-nitrobenzamide
Role Target Intermediate Precursor / Scaffold Cross-Coupling Partner
Electronic State Electron-Deficient (Deactivated)Moderately DeactivatedElectron-Deficient (Deactivated)
C5-Substituent Chloro (-Cl) : Stable, lipophilic, weak leaving group.[1]Hydrogen (-H) : Neutral.Bromo (-Br) : Reactive handle for Suzuki/Buchwald couplings.
Solubility Low (Polar Aprotic Solvents: DMSO, DMF)Moderate (MeCN, Alcohols)Low (DMSO, DMF)
Key Application PARP Inhibitors (Benzimidazole-4-carboxamides)General Benzimidazole synthesisFunctionalized PARP inhibitors (Library generation)
Synthesis Yield ~84% (via NCS chlorination)~89% (from Acid)~75-80% (via NBS bromination)
Structural Logic[1]
  • 3-Nitro Group: Acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the 2-amino group.[1] This prevents premature cyclization or side reactions until reduction (Nitro

    
     Amine) is triggered.
    
  • 5-Chloro Group: Positioned meta to the nitro and para to the amino group.[1] It provides steric bulk and metabolic resistance (blocking the C5 oxidation site) but is sufficiently stable to survive the nitro-reduction step.[1]

Synthetic Utility & Reactivity[1][3][4][5]

The synthesis of 2-Amino-5-chloro-3-nitrobenzamide highlights a critical principle in aromatic substitution: Late-Stage Regioselective Halogenation .[1]

Attempting to nitrate 2-amino-5-chlorobenzamide often leads to a mixture of isomers (3-nitro and 6-nitro) due to the competing directing effects of the amino (ortho/para) and amide (meta) groups. The superior protocol involves synthesizing the 3-nitro core first, followed by electrophilic chlorination.[1]

Pathway Visualization

The following diagram illustrates the optimized flow from the benzoic acid precursor to the final chloro-nitro intermediate.

SynthesisFlow Acid 2-Amino-3-nitrobenzoic Acid (Starting Material) Amide 2-Amino-3-nitrobenzamide (Intermediate 1) Acid->Amide 1. SOCl₂, DME, 50°C 2. NH₄OH Product 2-Amino-5-chloro-3-nitrobenzamide (Target) Amide->Product NCS, MeCN 60°C, 24h Benzimidazole Benzimidazole-4-carboxamide (Drug Scaffold) Product->Benzimidazole 1. H₂/Pd-C (Reduction) 2. Cyclization (e.g., Formic acid)

Caption: Optimized synthetic route prioritizing regioselectivity. The C5-chlorination is performed after amide formation to utilize the directing effect of the free amine.[1]

Experimental Protocols

The following protocols are standardized based on high-yield patent literature (e.g., US 2006/0229351 A1). These methods prioritize purity and scalability.

Protocol A: Preparation of Precursor (2-Amino-3-nitrobenzamide)

Objective: Convert the acid to the amide without affecting the nitro group.

  • Activation: Charge a reaction vessel with 2-amino-3-nitrobenzoic acid (1.0 eq) and dimethoxyethane (DME) (7.1 mL/g).

  • Chlorination: Add thionyl chloride (1.33 eq) dropwise.

  • Reaction: Heat the mixture to 50°C and stir for 12 hours. Monitor by TLC for consumption of the acid.[1][2]

  • Amidation: Cool the mixture to room temperature (RT). Slowly add the acid chloride solution to a stirred vessel of concentrated ammonium hydroxide (22 eq).

    • Note: Exothermic reaction; maintain cooling if necessary.

  • Workup: Stir at 50°C for 2 hours. Add water to precipitate the product.[1]

  • Isolation: Filter the solid, wash with water and isopropanol.[1] Dry under vacuum.[2][3][4][5]

    • Expected Yield: ~89%

    • Appearance: Yellow solid.

Protocol B: Synthesis of 2-Amino-5-chloro-3-nitrobenzamide

Objective: Regioselective chlorination at the C5 position.[1]

  • Solvation: Dissolve 2-amino-3-nitrobenzamide (1.0 eq) in anhydrous acetonitrile (MeCN) (250 mL per gram of substrate).

    • Critical: Use anhydrous solvent to prevent hydrolysis.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 – 1.1 eq).

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Stir for 20–24 hours .

    • Mechanism:[6][7][8] The amino group activates the ring; the nitro group deactivates the C4/C6 positions; the amide sterically hinders C6.[1] C5 is the most accessible nucleophilic site.[1]

  • Workup: Cool the mixture to RT. The product typically precipitates directly from the acetonitrile solution.[1]

  • Purification: Filter the solid. Wash the filter cake with cold acetonitrile to remove succinimide byproducts.[1]

  • Drying: Dry under vacuum at 40–50°C.

    • Expected Yield: ~84%

    • Purity: >95% (HPLC/NMR).

    • Characterization: ¹H NMR (DMSO-d₆) typically shows two doublets for the aromatic protons (indicating meta-coupling), confirming C5 substitution.

Downstream Applications: Why this Intermediate?

The primary utility of 2-Amino-5-chloro-3-nitrobenzamide lies in its conversion to PARP inhibitors .[1]

Mechanism of Action (Synthesis Context)
  • Nitro Reduction: The 3-nitro group is reduced (H₂/Pd-C or Fe/AcOH) to a 2,3-diamino species.

  • Cyclization: The resulting vicinal diamine reacts with cyclizing agents (e.g., triethyl orthoformate or aldehydes) to form the benzimidazole ring.

  • Result: The original amide group at C1 becomes the C4-carboxamide of the benzimidazole, a pharmacophore critical for hydrogen bonding with the PARP enzyme active site (specifically the Gly862 and Ser904 residues).[1]

Comparison with 5-Bromo Analog:

  • Use the 5-Chloro variant when the final drug requires a stable, lipophilic halogen at the 6-position of the benzimidazole (corresponding to C5 of the benzamide).[1]

  • Use the 5-Bromo variant if you intend to perform a Suzuki coupling after benzimidazole formation to attach aryl side chains.

Safety & Handling

  • Nitroaromatics: Potentially energetic. While benzamides are generally stable, avoid heating dry solids above 100°C.[1]

  • Toxicology: Like many nitro- and halo-aromatics, this compound should be treated as a potential mutagen and skin sensitizer.[1] Use full PPE (gloves, respirator) during the NCS chlorination step to avoid inhaling chlorinated dusts.[1]

  • Waste: Acetonitrile filtrates contain succinimide and traces of chlorinated byproducts; dispose of as halogenated organic waste.

References

  • Penning, T. D., et al. (2006).[1] 2-Substituted-1H-benzimidazole-4-carboxamides, their preparation, and their use as inhibitors of the enzyme poly(ADP-ribose)polymerase. US Patent Application 2006/0229351 A1.

    • Source for Protocol A & B (Example 14A).
  • Zhu, G., et al. (2007).[1][5] Synthesis of 2-amino-5-chloro-3-nitrobenzamide. US Patent 7,247,648.

    • Confirmation of NCS chlorin
  • BenchChem Technical Support. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives.

    • General handling of nitrobenzoic acid precursors.

Sources

Validation

Comparative Analysis of PARP Inhibitors: From Chemical Scaffolds to Trapping Potency

[1] Executive Summary Part 1: Chemical Lineage & Structural Basis The term "precursor" in PARP inhibitor development refers to the pharmacophore scaffold used to mimic the nicotinamide moiety of NAD+.[8] The evolution fr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Part 1: Chemical Lineage & Structural Basis

The term "precursor" in PARP inhibitor development refers to the pharmacophore scaffold used to mimic the nicotinamide moiety of NAD+.[8] The evolution from simple benzamides to complex, rigidified polycyclic structures explains the functional divergence of these drugs.

The Pharmacophore Evolution

All PARPi bind to the NAD+ binding pocket of the PARP catalytic domain.[9] However, the "tail" of the molecule—which extends into the adenosine binding pocket and solvent front—determines the drug's ability to stabilize the PARP-DNA complex (trapping).

DrugChemical Class (Precursor Scaffold)Key Structural FeatureImpact on Binding
Veliparib Benzimidazole CarboxamideFlexible, minimal structure.Mimics nicotinamide closely but lacks the bulk to sterically clash with the helical domain, resulting in negligible trapping .
Olaparib PhthalazinoneDerived from 4-benzyl-2H-phthalazin-1-one.Moderate size; forms hydrogen bonds with Gly863/Ser904.[8] Induces moderate trapping.
Niraparib Indazole CarboxamidePiperidine derivative.High bioavailability and tissue distribution. Trapping potency is comparable to Olaparib.[6][7]
Rucaparib Tricyclic IndoleDerived from AG14361 (radio-sensitizer).Planar structure allows deep pocket insertion. Potent catalytic inhibitor with moderate trapping.
Talazoparib Triazole-PhthalazineRigid, stereospecific macrocycle.The "lock." Its rigid structure prevents the helical domain of PARP from unfolding, effectively freezing the protein on DNA. Highest trapping potency.
Mechanism of Action: Catalytic Inhibition vs. Trapping

The distinction between inhibiting the enzymatic reaction (PARylation) and trapping the enzyme on DNA is critical.[4][7][10]

  • Catalytic Inhibition: Blocks the consumption of NAD+ and the formation of PAR chains.[7] This prevents the recruitment of repair factors (XRCC1, Ligase III).

PARP_Mechanism cluster_Inhibition Drug Interaction DNA_Damage SSB (Single Strand Break) PARP_Bind PARP1 Recruited to DNA DNA_Damage->PARP_Bind NAD NAD+ Binding PARP_Bind->NAD Normal Physiology Veliparib Veliparib (Catalytic Only) PARP_Bind->Veliparib Talazoparib Talazoparib (Trapping + Catalytic) PARP_Bind->Talazoparib Outcome_Cat No PARylation Repair Stalled Veliparib->Outcome_Cat Competes w/ NAD+ Outcome_Trap PARP-DNA Complex Frozen Replication Fork Collision Talazoparib->Outcome_Trap Allosteric Lock Death Synthetic Lethality (Cell Death) Outcome_Cat->Death Less Potent Monotherapy Outcome_Trap->Death Requires Replication

Part 2: Comparative Performance Data

Enzymatic Potency (IC50) vs. Trapping Efficiency

The data below highlights the "Veliparib Paradox": despite having a nanomolar IC50 similar to Olaparib, its lack of trapping results in significantly lower cytotoxicity.

InhibitorPARP1 IC50 (Enzymatic)PARP2 IC50 (Enzymatic)Trapping Potency (Relative)Cytotoxicity (Molar Potency)*
Talazoparib ~1.0 nM~1.0 nM100x ~0.3 nM
Niraparib 3.8 nM2.1 nM~10x~50 nM
Olaparib 5.0 nM1.0 nM~10x~300 nM
Rucaparib 1.4 nM1.0 nM~10x~500 nM
Veliparib 5.2 nM2.9 nM1x (Baseline) >10,000 nM

*Cytotoxicity measured in BRCA-deficient cell lines (e.g., SUM149, DT40). Note the disconnect between IC50 and Cytotoxicity for Veliparib.

Selectivity Profiles

While PARP1/2 are the primary targets, off-target effects on other PARP family members (Tankyrases, PARP3) contribute to toxicity.

  • Niraparib: Highly selective for PARP1/2.

  • Rucaparib: Inhibits PARP1, PARP2, PARP3, and Tankyrases (TNKS1/2). This broader profile may contribute to unique side effects (e.g., transient transaminitis).

  • Talazoparib: High specificity for PARP1/2, but its extreme potency means "off-target" is less about other enzymes and more about normal tissue toxicity (bone marrow).

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors in your own lab, you cannot rely on simple colorimetric PARylation assays, as these only measure catalytic inhibition. You must use a Chromatin Fractionation Assay to measure trapping.

Protocol: PARP Trapping Assay (Chromatin Fractionation)

Principle: Trapped PARP-DNA complexes are insoluble. By separating the soluble nuclear fraction from the chromatin-bound fraction, you can quantify the amount of "trapped" PARP via Western Blot.

Workflow Diagram

Trapping_Protocol Step1 Treat Cells (Drug + 0.01% MMS for 1hr) Step2 Harvest & Lyse (Low Salt Buffer) Step1->Step2 Step3 Centrifuge (Low Speed) Step2->Step3 Supernatant1 Supernatant: Cytosolic Fraction Step3->Supernatant1 Pellet1 Pellet: Nuclei Step3->Pellet1 Step4 Extract Nuclei (High Salt/Detergent) Pellet1->Step4 Step5 Centrifuge (High Speed) Step4->Step5 Supernatant2 Supernatant: Soluble Nuclear Proteins Step5->Supernatant2 Pellet2 Pellet: Chromatin-Bound Fraction (TRAPPED PARP) Step5->Pellet2 Step6 Western Blot (Anti-PARP1) Pellet2->Step6

Caption: Figure 2. Chromatin fractionation workflow to isolate drug-induced PARP-DNA complexes.

Step-by-Step Methodology
  • Treatment: Treat log-phase cells (e.g., HeLa or DT40) with the PARP inhibitor (1 µM) +/- Methyl Methanesulfonate (MMS, 0.01%) for 1–4 hours. Note: MMS creates SSBs, providing the substrate for trapping.

  • Fractionation:

    • Resuspend cells in Buffer A (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100). Incubate on ice for 5 min.

    • Centrifuge (1,300 x g, 4°C, 5 min). Save supernatant (Cytosolic).

    • Wash pellet in Buffer A.

    • Lyse nuclei in Buffer B (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT). Incubate on ice for 30 min.

    • Centrifuge (1,700 x g, 4°C, 5 min). Save supernatant (Soluble Nuclear).

  • Chromatin Solubilization:

    • The remaining pellet is the chromatin fraction. Resuspend in Laemmli buffer and sonicate/boil to solubilize.

  • Validation: Run Western Blot for PARP1.

    • Positive Control: Talazoparib + MMS (Should show heavy band in Chromatin fraction).

    • Negative Control: Veliparib + MMS (Should show minimal band in Chromatin fraction).

Part 4: Clinical Implications of Precursor Differences

The structural differences that drive trapping potency directly correlate with the toxicity profile observed in clinical trials.

  • Myelosuppression (Hematological Toxicity):

    • Since PARP trapping is toxic to any dividing cell (not just BRCA-mutant ones), high trappers cause significant bone marrow suppression.

    • Talazoparib: High rates of Grade 3/4 anemia and thrombocytopenia. Dosing is much lower (1 mg/day) compared to others.

    • Olaparib/Niraparib: Moderate rates; dosing is higher (300–600 mg).

  • Bioavailability & Metabolism:

    • Niraparib: Its indazole carboxamide structure confers high bioavailability and a long half-life (36h), allowing once-daily dosing, unlike Olaparib (twice daily).

References

  • Murai, J., et al. (2014). "Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib." Molecular Cancer Therapeutics.[2]

  • FDA Label (Talazoparib). "TALZENNA Prescribing Information."

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-5-chloro-3-nitrobenzamide proper disposal procedures

This guide outlines the rigorous disposal procedures for 2-Amino-5-chloro-3-nitrobenzamide , a halogenated nitroaromatic intermediate often used in pharmaceutical synthesis (e.g., PARP inhibitor development).[1] Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal procedures for 2-Amino-5-chloro-3-nitrobenzamide , a halogenated nitroaromatic intermediate often used in pharmaceutical synthesis (e.g., PARP inhibitor development).[1]

Due to the presence of both a nitro group (-NO₂) and a halogen (-Cl) on an aniline/amide scaffold, this compound presents a dual hazard profile: potential energetic instability and environmental toxicity requiring specific incineration protocols.[1]

Part 1: Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream based on its chemical structure. This compound is NOT a general organic waste.

Structural Hazard Analysis
Functional GroupHazard ImplicationDisposal Constraint
Nitro (-NO₂) Energetic/Reactive: Potential for rapid decomposition or explosion if heated or mixed with strong reducers/bases.[1]NO compaction. NO mixing with incompatible oxidizers.
Chloro (-Cl) Halogenated: Combustion releases acidic hydrogen chloride (HCl) gas.Requires Incineration with Flue Gas Scrubbing .
Amino (-NH₂) Toxic/Basic: Potential skin sensitizer and aquatic toxin.[1]Must be double-bagged or sealed to prevent dust inhalation.[1]
Benzamide Solid Stability: Generally stable but can hydrolyze in strong acid/base.Keep neutral; avoid adding to acidic waste streams to prevent heat generation.
Regulatory Waste Codes
  • RCRA (USA): Likely D001 (Ignitable/Oxidizer potential) or D003 (Reactive) depending on specific thermal stability data. If not explicitly listed, treat as Characteristic Hazardous Waste .

  • EU Waste Code (EWC): 07 05 13* (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

Part 2: Pre-Disposal Handling & Segregation

CRITICAL SAFETY RULE: Never dispose of this compound down the drain. It is toxic to aquatic life and can form explosive metal salts in plumbing if hydrolyzed.

Segregation Protocol
  • Solids: Segregate into a dedicated "Halogenated Organic Solid" container.

  • Solutions: If dissolved (e.g., in DMSO or DCM), segregate into "Halogenated Solvent Waste" .

  • Incompatibles: Keep strictly separate from:

    • Strong Oxidizers (Peroxides, Nitrates)[1]

    • Strong Reducing Agents (Hydrides)[1]

    • Strong Bases (Sodium Hydroxide) – Risk of rapid hydrolysis and heat.[1]

Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass jar with a Teflon-lined screw cap.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label immediately upon first addition.

    • Must read: "Hazardous Waste - Halogenated Nitroaromatic Solid."[1]

    • Constituents: "2-Amino-5-chloro-3-nitrobenzamide [>95%]."[1]

Part 3: Disposal Workflow (Decision Matrix)

The following workflow dictates the operational steps for disposing of pure compound, solutions, and contaminated debris.

DisposalWorkflow Start Waste Generation: 2-Amino-5-chloro-3-nitrobenzamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves/Wipes/Filter Paper) StateCheck->DebrisPath SolidContainer Segregate: Halogenated Organic Solids Container: HDPE Wide-Mouth Drum SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisContainer Container: Hazardous Solid Debris (Double Bagged) DebrisPath->DebrisContainer LabelSolid Label: 'Toxic, Halogenated, Nitro-Compound' SolidContainer->LabelSolid Vendor Hand-off to Licensed Vendor (Clean Harbors / Veolia) LabelSolid->Vendor HaloSolvent Container: Halogenated Solvents (e.g., DCM, Chloroform mix) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Container: Halogenated Solvents (Force segregation due to solute) SolventCheck->NonHaloSolvent Non-Halogenated HaloSolvent->Vendor NonHaloSolvent->Vendor DebrisContainer->Vendor Incineration Destruction Method: Rotary Kiln Incineration (>1000°C with Scrubber) Vendor->Incineration

Figure 1: Decision matrix for segregating 2-Amino-5-chloro-3-nitrobenzamide waste streams. Note that even non-halogenated solvents must be treated as halogenated waste once this chlorinated compound is dissolved in them.

Part 4: Emergency Procedures (Spills)

If a spill occurs during the disposal process, follow this "Wet-Method" protocol to minimize dust explosion risk and inhalation.

  • Evacuate & Ventilate: Clear the immediate area.[2][3] If outside a fume hood, ensure lab ventilation is active.[4]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P100 particulate respirator (or N95 minimum).

  • Wet Wiping (Do NOT Sweep):

    • Cover the spill with a paper towel dampened with water or polyethylene glycol (PEG) .

    • Why? Dry sweeping generates static and dust, increasing inhalation and ignition risk.

  • Collection:

    • Scoop the damp material using a plastic scoop (spark-proof).[1]

    • Place into a wide-mouth plastic jar.

  • Decontamination: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.

  • Disposal of Cleanup Materials: Treat all wipes and scoops as Hazardous Solid Waste (see Part 3).

Part 5: Final Destruction (Vendor Specifications)

When manifesting this waste for pick-up by your environmental services provider (e.g., Clean Harbors, Veolia, Triumvirate), you must specify the destruction method.[1]

  • Required Method: High-Temperature Incineration (Rotary Kiln).[1]

  • Prohibited Methods:

    • Landfill (Leaching risk).

    • Fuel Blending (Halogen content often exceeds boiler limits).

    • Sewer/Drain Disposal (Strictly illegal).

Why Incineration? The chlorine atom requires temperatures >1000°C to ensure complete bond scission, and the facility must be equipped with a caustic scrubber to neutralize the resulting Hydrogen Chloride (HCl) gas, preventing acid rain formation.

References

  • National Institutes of Health (PubChem). Compound Summary: 2-Amino-5-chloro-3-nitrobenzamide (Related Structures).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitroaniline Derivatives. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Amino-5-chloro-3-nitrobenzamide

Executive Safety Summary & Compound Profile 2-Amino-5-chloro-3-nitrobenzamide is a functionalized nitro-aniline derivative, often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., ryanodine r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Compound Profile

2-Amino-5-chloro-3-nitrobenzamide is a functionalized nitro-aniline derivative, often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., ryanodine receptor antagonists like Chlorantraniliprole) and pharmaceuticals.[1]

Because specific toxicological data for this exact isomer is often proprietary or limited in public registries, Scientific Integrity dictates we apply the Structure-Activity Relationship (SAR) principle. We must treat this compound with the safety protocols assigned to Class 3 Nitro-aromatics .

Chemical Hazard Logic (The "Why")
  • Nitro Group (-NO₂ at C3): Introduces risks of methemoglobinemia (blood toxicity) upon absorption and potential thermal instability (energetic decomposition) if subjected to high heat or friction.

  • Primary Amine (-NH₂ at C2): In ortho-position to the nitro group, this creates a "push-pull" electronic system.[1] While intramolecular hydrogen bonding stabilizes the molecule, it remains a potent skin sensitizer and potential mutagen.

  • Chlorine Substituent (-Cl at C5): Increases lipophilicity, facilitating skin absorption and environmental persistence.

Self-Validating Safety Rule: Treat as a suspected Carcinogen, Mutagen, or Reprotoxicant (CMR) and a high-potency skin sensitizer until specific LD50 data proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory P100 / N100 Respirator (Minimum) or PAPR Nitro-aromatic dusts are highly bioavailable via inhalation.[1] Standard N95s are insufficient for long-duration handling of fine powders with potential systemic toxicity.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Laminate (Silver Shield®)Nitro compounds can permeate standard latex rapidly. Double gloving provides a "breakthrough indicator" system. Change outer gloves every 30 mins.
Dermal (Body) Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.Cotton lab coats absorb and hold nitro-aromatics against the skin. Disposable, non-woven polyethylene fabrics prevent saturation.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses with side shields are inadequate for powders that can drift. Goggles seal the orbital area against dust ingress.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Critical: All weighing and transfer operations must occur under negative pressure to prevent aerosolization.

Operational Workflow: Safe Handling Protocol

This protocol minimizes static generation and aerosolization, the two primary risks when handling nitro-benzamides.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Nitro-aromatics are often dry, crystalline powders prone to static fly-off.[1]

  • Taring: Place the weighing boat in the balance, close the sash, and tare.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • The "Wet" Transfer Method:

    • Do not dump dry powder into a reactor.

    • Dissolve the weighed solid in a small volume of compatible solvent (e.g., DMSO, DMF, or Acetonitrile) inside the weighing boat or a transfer vial before moving it to the main reaction vessel. This eliminates dust generation during transport.[2][3][4]

Phase 2: Reaction Setup
  • Thermal Monitoring: When adding this compound to a reaction mixture, monitor internal temperature. The nitro group can facilitate exothermic decomposition if catalyzed by strong acids or bases.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. While not pyrophoric, the compound's thermal stability is better maintained in the absence of oxygen at elevated temperatures.

Phase 3: Decontamination[1]
  • Solvent Wash: Wipe down the balance area with a solvent-soaked wipe (Ethanol or Isopropanol), followed by a soapy water wash.

  • UV Check (Optional): Many nitro-anilines fluoresce or absorb strongly in UV. Use a handheld UV lamp (254/365 nm) to check for invisible dust residues on the benchtop.

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingWorkflow cluster_fail Critical Stop Start Start: Handling Request RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPECheck PPE Verification: Double Nitrile + P100 Mask RiskAssess->PPECheck Passed Stop STOP WORK: Ventilation Failure RiskAssess->Stop Failed Weighing Weighing Step: Inside Fume Hood/Enclosure PPECheck->Weighing Solubilization Solubilization: Dissolve in Transfer Vial Weighing->Solubilization Prevent Dust Transport Transport to Reactor: As Liquid Solution Solubilization->Transport Cleanup Decontamination: Solvent Wipe + UV Check Transport->Cleanup

Figure 1: Operational workflow emphasizing the solubilization step to mitigate dust hazards.

Emergency Response & Disposal

Spill Management
  • Evacuate: If a powder spill >1g occurs outside a hood, evacuate the immediate area to allow aerosols to settle (15 mins).

  • PPE Upgrade: Don a full-face respirator or PAPR before re-entering.

  • Wet Sweeping: Cover the spill with a solvent-dampened pad (Ethanol) to suppress dust. Never dry sweep nitro-aromatics.[1]

  • Neutralization: Wash the area with a dilute surfactant solution.

Waste Disposal[2][5][6]
  • Classification: Hazardous Organic Waste (Halogenated & Nitrogenous).

  • Method: High-temperature incineration with flue gas scrubbing (to capture NOx and HCl gases).

  • Prohibition: Do not dispose of down the drain. This compound is toxic to aquatic life (Category 2/3) and persistent.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25068251, 2-Amino-5-chloro-N,3-dimethylbenzamide (Analogue for Hazard Classification).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzamide derivatives and their toxicological profiles.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

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